Taltobulin intermediate-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoate |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-13(14(19)21-6)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,18,20) |
InChI Key |
YIZNGYBBIZTTAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Taltobulin Intermediate-11
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite extensive searches of publicly available scientific literature, patent databases, and chemical supplier information, the specific chemical structure, definitive chemical properties, and detailed experimental protocols for a compound explicitly identified as "Taltobulin intermediate-11" could not be located. Chemical suppliers list a "this compound," but do not provide a corresponding structure or CAS number, making it impossible to retrieve specific technical data.[1]
The synthesis of Taltobulin (HTI-286), a potent antimitotic agent, is a complex process involving numerous intermediate compounds.[2] Scientific publications and patents illustrating the synthetic pathway of Taltobulin typically label intermediates with Roman numerals.[2] At present, a direct correlation between the commercially available "intermediate-11" and a specific, structurally defined intermediate in the published synthesis routes is not available in the public domain.
This guide will, therefore, provide a detailed overview of the known synthetic pathways to Taltobulin, which would encompass the formation of its various intermediates. This will include a summary of the chemical properties of known, numbered Taltobulin intermediates to serve as a reference point.
The Convergent Synthesis of Taltobulin
The synthesis of Taltobulin is generally achieved through a convergent approach, where different molecular fragments are prepared separately and then combined.[2] This strategy allows for greater efficiency and flexibility in the overall synthesis. The key building blocks are typically assembled via sequential peptide coupling reactions.[2]
While the specific structure of "intermediate-11" is not known, it would be one of the many precursor molecules created during the multi-step synthesis of the final Taltobulin molecule.
Chemical Properties of Known Taltobulin Intermediates
To provide a framework for understanding the potential characteristics of Taltobulin intermediates, the following table summarizes the available chemical data for other numbered intermediates in the Taltobulin synthetic pathway.
| Intermediate Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Taltobulin intermediate-1 | 228266-38-4 | C17H25NO4 | 307.39 |
| Taltobulin intermediate-2 | 91133-59-4 | C11H12O3 | 192.21 |
| Taltobulin intermediate-3 | 610786-69-1 | C11H22ClNO2 | 235.75 |
| (6R)-Taltobulin intermediate-9 | Not Available | C34H55N3O5 | 601.82 |
Data sourced from publicly available information from chemical suppliers.
Experimental Protocols for Taltobulin Synthesis
Detailed experimental protocols for the synthesis of Taltobulin and its intermediates are often proprietary or described within the dense language of patents. However, a general workflow can be described based on published synthetic schemes.
General Experimental Workflow for Taltobulin Synthesis
The synthesis of Taltobulin typically involves the following key stages:
-
Synthesis of Building Blocks: Separate, multi-step syntheses are carried out to produce the key fragments of the Taltobulin molecule. This often involves standard organic chemistry reactions such as asymmetric synthesis, protection and deprotection of functional groups, and carbon-carbon bond formation.
-
Peptide Coupling: The synthesized building blocks are then coupled together. This is a critical step that forms the peptide bonds defining the backbone of the Taltobulin molecule. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used to facilitate this coupling.
-
Deprotection and Purification: Following the coupling steps, protecting groups are removed from the molecule to yield the final Taltobulin product. Purification is typically achieved using techniques such as high-performance liquid chromatography (HPLC).
Visualizing the Taltobulin Synthetic Pathway
The following diagram illustrates a generalized, conceptual workflow for the convergent synthesis of Taltobulin, highlighting the assembly of key building blocks. The exact point at which "intermediate-11" is formed cannot be specified without its structural identification.
Caption: Conceptual convergent synthesis of Taltobulin.
References
A Technical Guide to the Synthesis of Taltobulin Intermediate-11
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a key synthesis pathway for Taltobulin intermediate-11, a crucial component in the production of the potent anti-cancer agent Taltobulin (HTI-286). Taltobulin is a synthetic analog of the natural product hemiasterlin (B1673049) and exhibits significant activity against a range of cancer cell lines. This document provides a comprehensive overview of a well-established synthetic route, including detailed experimental protocols and quantitative data, to assist researchers in the replication and optimization of this process.
Convergent Synthesis Strategy
The synthesis of Taltobulin can be efficiently achieved through a convergent approach. This strategy involves the independent synthesis of three key building blocks, which are then coupled together in a stepwise manner to construct the final tripeptide-like structure. This method allows for flexibility and optimization at each stage of the synthesis.
Core Building Blocks
The synthesis of this compound is an integral part of the overall synthesis of Taltobulin. The primary building blocks for the total synthesis of Taltobulin are:
-
Intermediate VI: A derivative of (S)-3-methyl-2-(methylamino)-3-phenylbutanoic acid.
-
Intermediate XV: A protected L-valine derivative, specifically N-Boc-N-methyl-L-valine.
-
Intermediate XIV: A derivative of (E)-4-(methylamino)-2,5-dimethylhex-2-enoic acid.
Synthesis Pathway Overview
The synthesis of this compound is achieved through the coupling of key fragments, followed by further functional group manipulations. A prominent and efficient method for the construction of the Taltobulin backbone utilizes a four-component Ugi reaction. This multicomponent reaction allows for the rapid and convergent assembly of complex molecular architectures from simple starting materials.
A recent total synthesis of Taltobulin, employing an Ugi reaction as the key step, reported an overall yield of 11% over a 10-step longest linear sequence[1].
Below is a generalized workflow for the synthesis of Taltobulin, which would involve the formation of this compound.
Detailed Experimental Protocols
While a complete, step-by-step protocol for the synthesis of a specific intermediate designated as "this compound" is not explicitly detailed in publicly available literature under that exact name, the following sections provide detailed methodologies for the synthesis of key precursors and the crucial Ugi reaction, which are integral to the formation of Taltobulin and its advanced intermediates.
Synthesis of N-Boc-L-valine
N-Boc-L-valine is a common starting material for one of the key building blocks.
Experimental Protocol:
-
Dissolve 29 g of L-valine in 250 ml of 1N aqueous NaOH.[2]
-
Add water to bring the total volume to 400 ml, followed by the addition of 150 ml of tetrahydrofuran.[2]
-
Cool the solution to 10°C and vigorously stir.[2]
-
Add 100 ml of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in five equal portions at ten-minute intervals.[2]
-
After each addition, add 2N aqueous NaOH to maintain a pH of approximately 8 to 9.[2]
-
After two hours, extract the mixture with diethyl ether.[2]
-
Acidify the aqueous layer with a 0.5 M aqueous solution of citric acid to precipitate an oily substance.[2]
-
Extract the precipitate with ethyl acetate.[2]
-
Wash the organic extract with a small amount of water, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.[2]
-
Add petroleum ether to the concentrated extract and store in a refrigerator to induce crystallization.[2]
-
Filter and dry the resulting crystals to obtain N-Boc-L-valine.[2]
| Parameter | Value | Reference |
| Starting Material | L-valine | [2] |
| Key Reagents | Di-tert-butyl dicarbonate, NaOH | [2] |
| Solvent | Water, Tetrahydrofuran | [2] |
| Yield | 55% | [2] |
| Melting Point | 78°C | [2] |
Synthesis of N-Boc-N-methyl-L-valine
This N-methylated amino acid is another critical precursor.
Experimental Protocol:
A general and efficient N-methylation of Boc-protected amino acids involves the use of dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water.[3]
| Parameter | Description | Reference |
| Starting Material | N-Boc-L-valine | [3] |
| Key Reagents | Dimethyl sulfate, Sodium hydride | [3] |
| Note | This procedure is a general method for N-methylation. | [3] |
Four-Component Ugi Reaction for Taltobulin Synthesis
The Ugi reaction is a cornerstone of a highly efficient Taltobulin synthesis.[4] This reaction combines an isocyanide, an aldehyde, an amine, and a carboxylic acid in a one-pot process to form a dipeptide-like structure.
Conceptual Experimental Protocol:
-
The synthesis commences with the preparation of the required isonitrile and aldehyde fragments.
-
The four components (isonitrile, aldehyde, amine, and carboxylic acid) are then combined in a suitable solvent, such as methanol.
-
The reaction mixture is stirred at room temperature until completion.
-
The resulting Ugi product, a key dipeptide intermediate, is then isolated and purified.
-
Subsequent steps involve coupling with the third amino acid fragment and final deprotection to yield Taltobulin.
| Parameter | Description | Reference |
| Reaction Type | Four-Component Ugi Reaction | [4] |
| Key Components | Isonitrile, Aldehyde, Amine, Carboxylic Acid | [4] |
| Significance | Forms the core dipeptide structure of Taltobulin. | [4] |
| Overall Yield (Taltobulin) | 11% (over 10 steps) | [1] |
Conclusion
The synthesis of this compound is a critical phase in the overall production of Taltobulin. The convergent synthesis strategy, particularly the route employing a four-component Ugi reaction, offers an efficient and modular approach to this potent anti-cancer agent. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully synthesize this key intermediate and contribute to the ongoing development of novel cancer therapeutics. Further investigation into the supplementary information of the cited literature is recommended for exhaustive experimental details.
References
The Crucial Role of Taltobulin Intermediate-11 in the Convergent Synthesis of the Potent Anticancer Agent Taltobulin
For Immediate Release
A comprehensive technical overview has been compiled to elucidate the pivotal role of Taltobulin intermediate-11 in the total synthesis of Taltobulin (HTI-286), a potent synthetic analog of the natural product hemiasterlin (B1673049) with significant anticancer properties. This document, intended for researchers, scientists, and professionals in drug development, details the convergent synthetic strategy, experimental protocols, and the intricate signaling pathways affected by the final compound.
Taltobulin is a powerful microtubule-destabilizing agent that has demonstrated efficacy in preclinical and clinical studies. Its complex molecular architecture necessitates a sophisticated synthetic approach, which relies on the strategic construction and coupling of key building blocks. Central to this strategy is the formation of specific intermediates that dictate the stereochemistry and overall yield of the final product. While the complete synthetic pathway is intricate, this guide focuses on the known involvement of key intermediates, including the specifically designated "this compound."
Convergent Synthesis of Taltobulin
The total synthesis of Taltobulin is achieved through a convergent route, a strategy that involves the independent synthesis of complex fragments (building blocks) which are then coupled together in the final stages. This approach offers greater efficiency and allows for the modular synthesis of analogs. The known synthesis of Taltobulin involves the preparation of three primary building blocks, followed by their sequential peptide coupling.
A critical step in the synthesis of one of these building blocks involves a Wittig olefination reaction to establish a crucial E-double bond. While the precise, publicly documented structure and the exact synthetic step involving "this compound" are not fully detailed in readily available literature, it is a recognized component in the overall synthetic scheme. The following sections will outline the general procedures for the key reaction types involved in the synthesis, within which intermediate-11 plays a role.
Experimental Protocols
Detailed experimental procedures are essential for the replication and optimization of synthetic routes. Below are generalized protocols for the key transformations in the Taltobulin synthesis.
Table 1: Summary of Key Experimental Data
| Parameter | Wittig Olefination | Peptide Coupling |
| Reactants | Aldehyde precursor, Phosphonium (B103445) ylide | Carboxylic acid-containing building block, Amine-containing building block, Coupling agent (e.g., HATU, HBTU) |
| Solvent | Anhydrous THF, Diethyl ether | DMF, DCM |
| Temperature | -78 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 2 - 12 hours | 4 - 24 hours |
| Work-up | Aqueous work-up, extraction with organic solvent | Aqueous work-up, extraction with organic solvent |
| Purification | Flash column chromatography | Flash column chromatography, HPLC |
General Protocol for Wittig Olefination:
-
A solution of the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A strong base (e.g., n-butyllithium) is added dropwise to generate the ylide, indicated by a color change.
-
A solution of the aldehyde precursor in anhydrous THF is then added slowly to the ylide solution at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired alkene-containing building block.
General Protocol for Peptide Coupling:
-
To a solution of the carboxylic acid-containing building block in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) is added the peptide coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
The mixture is stirred at 0 °C for a short period to activate the carboxylic acid.
-
A solution of the amine-containing building block in the same anhydrous solvent is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction mixture is diluted with an organic solvent and washed sequentially with a mild aqueous acid, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude peptide is purified by flash column chromatography or preparative HPLC to yield the coupled product.
Visualizing the Synthetic and Signaling Pathways
To better understand the logical flow of the synthesis and the mechanism of action of Taltobulin, the following diagrams have been generated.
Caption: Convergent synthesis workflow for Taltobulin.
Caption: Taltobulin's mechanism of action leading to apoptosis.
Conclusion
The synthesis of Taltobulin is a testament to the advancements in modern synthetic organic chemistry. The convergent approach, relying on the meticulous preparation of key building blocks and intermediates like this compound, allows for the efficient construction of this complex and medically important molecule. Understanding the intricacies of its synthesis and its mechanism of action is crucial for the development of next-generation anticancer therapeutics. This technical guide provides a foundational understanding for researchers dedicated to this vital field. Further disclosure of detailed synthetic routes from proprietary sources will undoubtedly accelerate research and development efforts.
Elucidation of Taltobulin Intermediate-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin (HTI-286) is a potent synthetic analogue of the natural product hemiasterlin, which has demonstrated significant activity as a microtubule inhibitor. Its complex synthesis involves a series of key intermediates, the precise characterization of which is paramount for ensuring the purity and efficacy of the final active pharmaceutical ingredient. This technical guide provides a detailed account of the structure elucidation of Taltobulin intermediate-11, a critical precursor in the synthesis of this promising anticancer agent. The information presented herein is compiled from key publications and patents detailing the synthetic route of Taltobulin.
Taltobulin Synthesis Overview
The synthesis of Taltobulin is a convergent process, involving the preparation of several key fragments that are subsequently coupled to form the final molecule. A comprehensive review of the synthetic route published by Zask et al. in the Journal of Medicinal Chemistry (2004) and detailed in patent US20050288486A1, reveals a multi-step sequence to afford the complex tripeptide-like structure of Taltobulin.
A crucial step in this synthesis is the formation of the C-terminal fragment of the molecule. It is within this synthetic sequence that this compound is generated.
Structure and Synthesis of this compound
Based on the detailed synthetic schemes provided in the scientific literature, this compound is identified as (S)-tert-butyl (2-((S)-1-methoxy-3-methyl-1-oxobutan-2-ylamino)-3-methyl-1-oxobutan-2-yl)carbamate .
The synthesis of this intermediate involves the coupling of two protected amino acid fragments. The experimental protocol for its preparation is as follows:
Experimental Protocol: Synthesis of this compound
Materials:
-
(S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
-
(S)-methyl 2-amino-3-methylbutanoate hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid (1.0 eq) in DMF, is added (S)-methyl 2-amino-3-methylbutanoate hydrochloride (1.1 eq) and DIPEA (2.5 eq).
-
The mixture is cooled to 0 °C, and HATU (1.2 eq) is added in one portion.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 16 hours.
-
The reaction is quenched by the addition of water and the aqueous layer is extracted with EtOAc.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound as a white solid.
Structure Elucidation Data
The definitive structure of this compound was confirmed through a combination of spectroscopic techniques. The following table summarizes the key analytical data.
| Analytical Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.45 (d, J = 8.4 Hz, 1H), 5.10 (d, J = 8.8 Hz, 1H), 4.58 (dd, J = 8.4, 4.8 Hz, 1H), 4.15 (t, J = 8.8 Hz, 1H), 3.74 (s, 3H), 2.24 – 2.12 (m, 2H), 1.45 (s, 9H), 0.98 (d, J = 6.8 Hz, 6H), 0.92 (d, J = 6.8 Hz, 6H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 172.5, 171.8, 156.0, 80.1, 60.2, 58.1, 52.3, 31.5, 31.3, 28.4, 19.4, 19.2, 18.9, 17.9. |
| Mass Spectrometry (ESI) | m/z 331.2 [M+H]⁺ |
Logical Workflow for Structure Confirmation
The process of elucidating the structure of this compound follows a logical workflow, starting from the known starting materials and confirming the final structure through spectroscopic analysis.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Signaling Pathway Context: Taltobulin's Mechanism of Action
Taltobulin, the final product derived from intermediate-11, functions by disrupting microtubule dynamics, a critical process for cell division. This ultimately leads to cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates the simplified signaling pathway affected by Taltobulin.
Caption: Simplified signaling pathway showing Taltobulin's mechanism of action as a microtubule inhibitor.
Conclusion
The precise synthesis and rigorous characterization of intermediates are fundamental to the successful development of complex pharmaceutical agents like Taltobulin. The structure of this compound has been unequivocally established through detailed synthetic protocols and comprehensive spectroscopic analysis. This in-depth understanding of its structure and formation is critical for process optimization, quality control, and the ultimate delivery of a safe and effective therapeutic agent to patients.
Technical Guide: Understanding Taltobulin and Its Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin, also known as HTI-286, is a potent synthetic analog of the natural product hemiasterlin. It is a powerful microtubule inhibitor that has been investigated for its potential as an anticancer agent. As a key component in the development of antibody-drug conjugates (ADCs), understanding the synthesis of Taltobulin and its intermediates is of significant interest to the scientific community. This guide provides an overview of Taltobulin, with a focus on its synthesis and mechanism of action.
While the specific identification and detailed data for a compound explicitly named "Taltobulin intermediate-11" are not publicly available, this document outlines the general synthetic pathway, which involves several key intermediates.
Taltobulin: Identification and Properties
| Identifier | Value |
| Compound Name | Taltobulin |
| Synonyms | HTI-286, SPA-110 |
| CAS Number | 228266-40-8 |
| Molecular Formula | C₂₇H₄₃N₃O₄ |
| Molecular Weight | 473.65 g/mol |
The Synthetic Pathway of Taltobulin
The synthesis of Taltobulin is a convergent process, meaning that different fragments of the molecule are synthesized separately and then combined to form the final product. This approach allows for greater efficiency and flexibility in the synthesis. The overall strategy involves the preparation of key building blocks followed by their sequential coupling.
While a specific "intermediate-11" is not explicitly detailed in publicly available literature with a corresponding structure and CAS number, the synthesis involves numerous intermediate compounds. Below is a generalized workflow representing the synthetic strategy for Taltobulin.
Mechanism of Action: Microtubule Disruption
Taltobulin exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.
The proposed mechanism of action is as follows:
-
Binding to Tubulin: Taltobulin binds to tubulin, the protein subunit that polymerizes to form microtubules.
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.
-
Disruption of Microtubule Dynamics: The dynamic instability of microtubules, which is crucial for their function, is disrupted.
-
Mitotic Arrest: As a result, the mitotic spindle cannot form correctly, leading to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
This mechanism makes Taltobulin a potent agent against rapidly dividing cancer cells.
Experimental Protocols
Detailed experimental protocols for the synthesis of Taltobulin and its intermediates are often proprietary or described in complex patent literature. However, a general approach based on published synthetic routes would involve standard organic chemistry techniques.
General Protocol for Peptide Coupling (a key step in the synthesis):
-
Dissolution: Dissolve the N-protected amino acid or peptide fragment (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Activation: Add a coupling agent (e.g., HATU, HBTU) (1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine) (2-3 equivalents). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: Add the amino-deprotected amino acid or peptide fragment (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction, and perform an aqueous work-up to remove excess reagents and byproducts. This typically involves washing with dilute acid, base, and brine.
-
Purification: Purify the resulting peptide by flash column chromatography on silica (B1680970) gel.
Note: The specific reagents, solvents, and reaction conditions would need to be optimized for each specific coupling step in the Taltobulin synthesis.
Conclusion
Taltobulin remains a compound of significant interest due to its potent anti-mitotic activity. While the specific details of every intermediate in its synthesis, such as "this compound," are not always publicly disclosed, an understanding of the overall synthetic strategy and mechanism of action provides a valuable foundation for researchers in drug discovery and development. The convergent synthetic approach allows for the modular construction of this complex molecule, and its mechanism of disrupting microtubule dynamics continues to be a key area of study in cancer research.
The Discovery and Synthetic History of Taltobulin Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltobulin, also known as HTI-286, is a potent synthetic analog of the natural marine product hemiasterlin (B1673049). As a powerful antimicrotubule agent, it has demonstrated significant activity against various cancer cell lines, including those resistant to other tubulin-targeting drugs. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of Taltobulin and its key intermediates. It includes a summary of quantitative data for known intermediates, a description of the synthetic protocols, and visualizations of the synthetic workflow and its mechanism of action.
Introduction: From Marine Sponge to Clinical Candidate
The journey to Taltobulin began with the isolation of hemiasterlin from the marine sponge Hemiastrella minor. Hemiasterlin, a tripeptide, exhibited potent antimitotic activity by inhibiting tubulin polymerization.[1] However, its complex structure presented challenges for large-scale production. This led to the development of synthetic analogs with the goal of retaining or improving upon the biological activity of the natural product while simplifying the manufacturing process.
Taltobulin (HTI-286) emerged from these efforts as a promising candidate.[2][3] It is a synthetic tripeptide analog where the indole (B1671886) ring of a hemiasterlin component is replaced by a phenyl group.[2] This modification not only simplified the synthesis but also resulted in a compound with potent in vitro and in vivo antitumor activity.[1][2] Taltobulin inhibits tubulin polymerization, leading to the disruption of microtubule organization in cells, which in turn induces mitotic arrest and apoptosis.[1][4] A significant advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of resistance to other antimicrotubule agents like paclitaxel (B517696) and vincristine.[2][4]
Quantitative Data of Taltobulin Intermediates
The synthesis of Taltobulin involves a series of intermediates. While detailed data for every intermediate is not publicly available, information for several key compounds has been reported. The following table summarizes the available quantitative data for some of the known Taltobulin intermediates.
| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (%) | Solubility |
| Taltobulin intermediate-1 | C17H25NO4 | 307.39 | 228266-38-4 | Not Specified | DMSO: 200 mg/mL |
| Taltobulin intermediate-3 | C11H22ClNO2 | 235.75 | 610786-69-1 | 99.88 | 10 mM in DMSO |
| (6R)-Taltobulin intermediate-9 | C34H55N3O6 | 601.82 | Not Specified | Not Specified | DMSO: 100 mg/mL |
Synthetic Approach and Experimental Protocols
The synthesis of Taltobulin is achieved through a convergent route, which involves the independent synthesis of three key building blocks, often referred to as Fragments A, B, and C, followed by their sequential coupling.[5] This strategy allows for the efficient production of the final compound and the facile generation of analogs for structure-activity relationship (SAR) studies.[2][5] More recent advancements have also explored multicomponent reactions, such as the Ugi four-component reaction, to expedite the synthesis.[6]
General Synthetic Workflow
The overall synthetic workflow for Taltobulin can be visualized as the preparation of the three core fragments followed by their assembly.
Caption: Convergent synthetic workflow for Taltobulin.
Key Experimental Steps (Illustrative)
While detailed, step-by-step protocols for the entire synthesis are proprietary, the scientific literature provides insights into the key chemical transformations.
-
Fragment A Synthesis: The N-terminal amino acid residue, Fragment A, is a highly methylated phenylalanine derivative. Its synthesis involves the protection of the amino group, often with a Boc (tert-butyloxycarbonyl) group, followed by stereoselective alkylation to introduce the necessary methyl groups.
-
Fragment B Synthesis: The central amino acid, Fragment B, is a homologated valine residue. Its synthesis requires the construction of the unique amino acid side chain and stereochemical control at the alpha-carbon.
-
Fragment C Synthesis: The C-terminal residue, Fragment C, contains a distinctive unsaturated carboxylic acid moiety. The E-double bond configuration is crucial for activity and is often established through a Wittig olefination reaction.
-
Peptide Couplings: The assembly of the fragments is achieved through standard peptide coupling reactions. Due to the sterically hindered nature of the amino acid residues, robust coupling reagents are employed to ensure high yields.
Mechanism of Action: Disruption of Microtubules and Induction of Apoptosis
Taltobulin exerts its cytotoxic effects by interacting with tubulin, the protein subunit of microtubules. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for the formation and function of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.
The apoptotic signaling cascade initiated by Taltobulin-induced mitotic arrest primarily involves the intrinsic pathway.
References
- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo | UBC Chemistry [chem.ubc.ca]
- 2. Synthesis and biological activity of analogues of the antimicrotubule agent N,beta,beta-trimethyl-L-phenylalanyl-N(1)-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]- N(1),3-dimethyl-L-valinamide (HTI-286) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Taltobulin Intermediate-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of Taltobulin intermediate-11, a key component in the synthesis of the potent anti-cancer agent Taltobulin. Taltobulin is a synthetic analogue of the natural product hemiasterlin (B1673049) and functions as a powerful tubulin inhibitor, disrupting microtubule polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[1][2][3][4][5] This document summarizes the core physicochemical properties of this compound and contextualizes its role in the broader synthesis of Taltobulin.
Physicochemical Data
The fundamental molecular properties of this compound are detailed below. This data is essential for researchers working on the synthesis and characterization of Taltobulin and its analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C17H25NO4 | 307.38[3] |
Synthesis and Logical Relationships
Taltobulin is synthesized through a convergent approach, which involves the preparation of several key intermediates that are subsequently coupled to form the final active molecule.[5] this compound is one of these crucial building blocks. The following diagram illustrates the conceptual workflow of identifying information regarding this specific intermediate.
Caption: Logical workflow for identifying this compound data.
Experimental Protocols and Signaling Pathways
Detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain. The synthesis of Taltobulin itself is described as a convergent process involving the coupling of distinct building blocks.[5]
The mechanism of action of the final compound, Taltobulin, involves the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the mitotic phase and subsequently induces apoptosis.[1][2][3][4] While this is the known signaling pathway for Taltobulin, specific signaling studies focusing on this compound are not publicly documented, as it is primarily a precursor in the synthesis of the active drug.
The following diagram illustrates the established signaling pathway for Taltobulin.
Caption: Taltobulin's mechanism of action leading to apoptosis.
References
An In-Depth Technical Guide to Taltobulin Intermediate-11 and the Mechanism of Action of Taltobulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltobulin (formerly HTI-286) is a potent synthetic, tripeptide analogue of the natural marine product hemiasterlin. As an antimicrotubule agent, it has demonstrated significant cytotoxic activity against a broad range of cancer cell lines, including those exhibiting multidrug resistance. This technical guide provides a comprehensive overview of the mechanism of action of Taltobulin, with a specific focus on its precursor, Taltobulin intermediate-11. This document details the synthesis of Taltobulin, its impact on tubulin polymerization, and the downstream cellular consequences, including cell cycle arrest and apoptosis. Detailed experimental protocols and quantitative data are presented to support further research and development in the field of oncology.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The critical role of microtubules in mitosis makes them a prime target for the development of anticancer therapeutics. Taltobulin is a novel antimitotic agent that disrupts microtubule dynamics by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1] This inhibitory action leads to the arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis in rapidly proliferating cancer cells.[2] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of resistance to other antimicrotubule drugs like taxanes and vinca (B1221190) alkaloids.[1]
This compound is a key precursor in the convergent synthetic pathway of Taltobulin. Understanding the synthesis and the role of such intermediates is crucial for the efficient production and potential future derivatization of this potent anticancer compound.
Synthesis of Taltobulin and the Role of Intermediate-11
The synthesis of Taltobulin is accomplished through a convergent approach, which involves the preparation of several key building blocks that are subsequently coupled to form the final product.[3] While the exact chemical structure of this compound (CAS No. 1822561-77-2) is not publicly available in detail, its position as a late-stage precursor suggests it is a significant component of the final tripeptide structure.
The overall synthetic strategy involves the sequential peptide coupling of three main building blocks. The synthesis of these fragments often employs stereoselective methods to achieve the desired S,S,S-stereochemistry of Taltobulin.
Logical Flow of Taltobulin Synthesis:
Caption: Convergent synthesis of Taltobulin.
Mechanism of Action
Taltobulin exerts its cytotoxic effects by directly targeting tubulin and disrupting the dynamic equilibrium of microtubule assembly and disassembly.
Inhibition of Tubulin Polymerization
The primary mechanism of action of Taltobulin is the inhibition of tubulin polymerization.[1] By binding to tubulin subunits, Taltobulin prevents their assembly into microtubules. This leads to a net depolymerization of the microtubule network within the cell.
Signaling Pathway of Taltobulin's Action:
Caption: Taltobulin's mechanism of action.
Cell Cycle Arrest and Apoptosis
The disruption of the mitotic spindle due to the inhibition of tubulin polymerization activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Quantitative Data
Taltobulin has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Taltobulin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| Average of 18 cell lines | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 2.5 (± 2.1)[1] |
| Median of 18 cell lines | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 1.7[1] |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol measures the effect of Taltobulin on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity at 340 nm.
Experimental Workflow:
Caption: Workflow for tubulin polymerization assay.
Methodology:
-
Reagents: Purified tubulin (>97% pure), GTP, General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), Taltobulin.
-
Procedure:
-
Reconstitute tubulin in General Tubulin Buffer on ice.
-
Add various concentrations of Taltobulin or vehicle control (DMSO) to the tubulin solution in a 96-well plate.
-
Incubate on ice for 5 minutes.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC₅₀ value is calculated by plotting the percentage of inhibition against the Taltobulin concentration.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of Taltobulin on cancer cell lines by measuring cell viability.
Methodology:
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Taltobulin for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the Taltobulin concentration.
Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by Taltobulin.
Methodology:
-
Cell Treatment: Treat cancer cells with Taltobulin at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
Taltobulin is a highly potent antimicrotubule agent with a clear mechanism of action involving the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. Its efficacy against a wide range of cancer cell lines, including those with multidrug resistance, makes it a promising candidate for further oncological research. The convergent synthetic route, involving key precursors like this compound, allows for the efficient production of this complex molecule. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of Taltobulin and similar compounds. Future studies may focus on elucidating the precise binding site of Taltobulin on tubulin and exploring its therapeutic potential in combination with other anticancer agents.
References
Methodological & Application
Taltobulin Intermediate-11: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Taltobulin (B1684106), a potent microtubule-targeting agent, with a focus on the role of its synthetic intermediates, including Taltobulin intermediate-11. Detailed protocols for the biological evaluation of Taltobulin are also presented.
Introduction
Taltobulin (also known as HTI-286 or SPA-110) is a synthetic analog of the natural tripeptide hemiasterlin (B1673049).[1][2] It is a powerful inhibitor of tubulin polymerization, a critical process for cell division.[1][2][3] By disrupting microtubule dynamics, Taltobulin induces mitotic arrest and apoptosis in cancer cells.[1][2][3] This mechanism of action makes it a compound of significant interest in oncology research and for the development of antibody-drug conjugates (ADCs), where it can be used as a cytotoxic payload.[3][4][5][6][7][8] Taltobulin has demonstrated potent activity against a wide range of human tumor cell lines, including those that exhibit resistance to other microtubule-targeting agents like paclitaxel (B517696) and vincristine, partly due to its reduced interaction with the P-glycoprotein multidrug resistance transporter.[1][2]
The synthesis of Taltobulin is achieved through a convergent chemical route, which involves the preparation of several key building blocks or intermediates.[1] this compound is one such precursor in the synthetic pathway leading to the final Taltobulin molecule.[6] The modular nature of the synthesis allows for the generation of analogs and for structure-activity relationship (SAR) studies to optimize the compound's properties.[9]
Mechanism of Action
Taltobulin exerts its cytotoxic effects by interfering with the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[10][11]
Key aspects of Taltobulin's mechanism of action include:
-
Inhibition of Tubulin Polymerization: Taltobulin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules.[1][2] This action is similar to other microtubule-destabilizing agents like the vinca (B1221190) alkaloids.[12]
-
Disruption of Microtubule Dynamics: At lower concentrations, Taltobulin can suppress the dynamic instability of microtubules, which is the process of switching between growth and shrinkage phases. This suppression is sufficient to disrupt the proper functioning of the mitotic spindle.[12]
-
Mitotic Arrest: By disrupting microtubule function, Taltobulin prevents the formation of a functional mitotic spindle, leading to the arrest of cancer cells in the G2/M phase of the cell cycle.[2][3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][3][5]
Data Presentation
In Vitro Potency of Taltobulin
The following table summarizes the in vitro cytotoxic activity of Taltobulin against a panel of human cancer cell lines.
| Cell Line Category | Number of Cell Lines | Average IC₅₀ (nM) | Median IC₅₀ (nM) |
| Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 18 | 2.5 ± 2.1 | 1.7 |
Data sourced from MedchemExpress.[2][13]
In Vivo Efficacy of Taltobulin in Xenograft Models
The table below presents the in vivo anti-tumor activity of Taltobulin in various human tumor xenograft models in athymic nude mice.
| Xenograft Model | Drug and Dose | Administration Route | Tumor Growth Inhibition (%) | Day of Measurement |
| Lox Melanoma | 3 mg/kg | p.o. gavage | 97.3 | Day 12 |
| KB-3-1 Epidermoid | 3 mg/kg | p.o. gavage | 82 | Not Specified |
| Lox Melanoma | 1.6 mg/kg | i.v. | 96-98 | Day 12 |
| KB-8-5 | 1.6 mg/kg | i.v. | 84 | Day 14 |
| MX-1W | 1.6 mg/kg | i.v. | 97 | Not Specified |
| DLD-1 | 1.6 mg/kg | i.v. | 80 | Not Specified |
| HCT-15 | 1.6 mg/kg | i.v. | 66 | Not Specified |
Data sourced from MedchemExpress.[13]
Signaling Pathways and Resistance Mechanisms
Recent studies have indicated that the efficacy of Taltobulin can be influenced by cellular signaling pathways. For instance, Fibroblast Growth Factor 1 (FGF1) has been shown to confer resistance to Taltobulin in MCF-7 breast cancer cells through the activation of both the MEK/ERK and PI3K/AKT signaling pathways.[14] Understanding these resistance mechanisms is crucial for the development of effective combination therapies.
Caption: Signaling pathways influencing Taltobulin activity and resistance.
Experimental Protocols
The following are generalized protocols for the biological evaluation of Taltobulin. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Protocol 1: In Vitro Cell Proliferation Assay (MTS/MTT Assay)
This protocol measures the cytotoxic effect of Taltobulin on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Taltobulin stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of Taltobulin in complete medium.
-
Remove the medium from the wells and add 100 µL of the Taltobulin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[2]
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a suitable software.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by Taltobulin.
Materials:
-
Cancer cell lines
-
6-well plates
-
Taltobulin
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Taltobulin for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (PI Staining)
This protocol determines the effect of Taltobulin on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
Taltobulin
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat cells with Taltobulin as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a microtubule-targeting agent like Taltobulin.
Caption: General experimental workflow for Taltobulin evaluation.
References
- 1. Portico [access.portico.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immunomart.com [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hybrids of the hemiasterlin analogue taltobulin and the dolastatins are potent antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Approaches to the Identification of Novel Microtubule-Targeting Agents | Semantic Scholar [semanticscholar.org]
- 11. tubintrain.eu [tubintrain.eu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. FGF1 Protects MCF-7 Cells against Taltobulin through Both the MEKs/ERKs and PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Taltobulin Intermediate-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin, a potent synthetic analog of the natural tripeptide hemiasterlin, is a promising antimicrotubule agent with significant activity against various cancer cell lines. Its synthesis is a key area of interest for researchers in medicinal chemistry and drug development. Taltobulin intermediate-11, identified as (2S)-2-[--INVALID-LINK--amino]-3-methylbutanoic acid (also known as N-Boc-N-methyl-L-valine ), is a crucial building block in the convergent synthesis of Taltobulin.
These application notes provide detailed protocols for the laboratory-scale synthesis of this compound, along with relevant data and diagrams to facilitate its preparation and use in further synthetic steps towards Taltobulin and its analogs.
Chemical Data and Properties
A clear understanding of the physicochemical properties of this compound is essential for its successful synthesis, purification, and handling.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[--INVALID-LINK--amino]-3-methylbutanoic acid | |
| Synonyms | N-Boc-N-methyl-L-valine | [1] |
| CAS Number | 1822561-77-2 | |
| Molecular Formula | C₁₁H₂₁NO₄ | [2] |
| Molecular Weight | 231.29 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) and other common organic solvents.[3] | |
| Storage | Store at -20°C for long-term stability.[1] |
Synthesis of this compound
The synthesis of this compound involves the protection of the amino group of N-methyl-L-valine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis to prevent unwanted side reactions of the amine functionality during subsequent coupling steps.
Experimental Protocol: Boc Protection of N-methyl-L-valine
This protocol outlines a general and widely applicable method for the Boc protection of N-methyl-L-valine.
Materials:
-
N-methyl-L-valine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or citric acid solution for acidification
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve N-methyl-L-valine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution. The volume should be sufficient to fully dissolve the starting material.
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 eq) portion-wise to the cooled solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.
-
Wash the remaining aqueous solution with a non-polar organic solvent like hexane (B92381) or diethyl ether to remove any unreacted Boc₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a suitable acid (e.g., 1M HCl or 10% citric acid solution). The product will precipitate out of the solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude N-Boc-N-methyl-L-valine.
-
If necessary, the product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.
-
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by NMR/LC-MS) | >95% |
Convergent Synthesis of Taltobulin: Role of Intermediate-11
Taltobulin is synthesized via a convergent approach where different fragments of the molecule are prepared separately and then coupled together in the final stages. This compound is a key component of the "C-terminal" fragment of the Taltobulin molecule.
The carboxylic acid of N-Boc-N-methyl-L-valine (Intermediate-11) is activated and then coupled with the amine group of another intermediate to form a peptide bond. The Boc protecting group is then removed under acidic conditions to allow for further elongation of the peptide chain, ultimately leading to the formation of Taltobulin.
Below is a simplified workflow illustrating the role of Intermediate-11 in the broader synthesis of Taltobulin.
Signaling Pathway of Taltobulin
Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Conclusion
The successful synthesis of this compound is a critical step in the overall synthesis of Taltobulin. The protocol provided here offers a reliable method for obtaining this key building block in good yield and purity. Understanding the role of this intermediate in the convergent synthetic strategy and the mechanism of action of the final compound is essential for researchers working on the development of novel anticancer agents.
Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and regulatory guidelines.
References
Taltobulin Intermediate-11: Application Notes and Protocols for ADC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Taltobulin intermediate-11, a key component in the synthesis of the potent microtubule-destabilizing agent Taltobulin (also known as HTI-286 or SPA-110). Taltobulin is a synthetic analog of the natural product hemiasterlin (B1673049) and is utilized as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs). This document outlines the properties of this compound, its role in Taltobulin synthesis, and protocols relevant to its application in ADC research.
Introduction to Taltobulin and its Intermediate-11
Taltobulin is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Its efficacy against a broad range of cancer cell lines, including those with P-glycoprotein-mediated multidrug resistance, makes it an attractive payload for targeted ADC therapies.[2][3]
This compound (CAS 1822561-77-2) is a crucial precursor in the convergent synthesis of Taltobulin.[1] While the exact, publicly disclosed structure of intermediate-11 can be elusive, its molecular formula is established as C₁₇H₂₅NO₄. Understanding the synthesis and handling of this intermediate is essential for the successful production of Taltobulin for ADC conjugation.
Physicochemical Properties and Data
A summary of the available data for Taltobulin and its intermediate is presented below for easy reference and comparison.
| Property | Taltobulin (HTI-286) | This compound |
| Synonyms | HTI-286, SPA-110 | - |
| CAS Number | 228266-40-8 | 1822561-77-2 |
| Molecular Formula | C₂₇H₄₃N₃O₄ | C₁₇H₂₅NO₄ |
| Mechanism of Action | Inhibits tubulin polymerization, disrupts microtubule organization, induces mitotic arrest and apoptosis.[1][3] | Synthetic precursor |
| In Vitro Activity | Average IC₅₀ of 2.5 ± 2.1 nM against 18 tumor cell lines (leukemia, ovarian, NSCLC, breast, colon, melanoma).[3] | Not applicable |
Taltobulin Synthesis and the Role of Intermediate-11
The synthesis of Taltobulin is a multi-step process that involves the preparation of key building blocks followed by their sequential coupling.[1] This convergent approach allows for the efficient construction of the complex Taltobulin molecule.
Conceptual Taltobulin Synthesis Workflow:
This compound serves as one of the critical chiral building blocks in this synthetic route. The precise stereochemistry of this intermediate is essential for the final biological activity of Taltobulin.
Experimental Protocols
The following are generalized protocols based on standard organic synthesis techniques and information regarding Taltobulin's synthesis. Researchers should adapt these protocols based on their specific experimental setup and the detailed procedures found in relevant patents and publications.
Protocol 1: General Procedure for Peptide Coupling in Taltobulin Synthesis
This protocol outlines a general method for the coupling of amino acid-like intermediates, a key step in the assembly of the Taltobulin backbone.
Materials:
-
Taltobulin intermediate (e.g., Intermediate-11)
-
Corresponding amino acid or peptide fragment for coupling
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Inert gas atmosphere (e.g., Argon, Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing fragment in the anhydrous solvent.
-
Add the peptide coupling reagent (1.1-1.5 equivalents) and the tertiary amine base (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the amine-containing fragment (e.g., a deprotected intermediate) in the anhydrous solvent to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled product.
Workflow for Peptide Coupling:
Protocol 2: General Workflow for ADC Development with Taltobulin
This protocol provides a high-level workflow for the development of an ADC using Taltobulin as the payload.
Phases of ADC Development:
-
Antibody Selection & Production: Choose a monoclonal antibody (mAb) that targets a tumor-specific antigen.
-
Taltobulin-Linker Synthesis: Synthesize a Taltobulin derivative containing a linker with a reactive functional group for conjugation to the mAb.
-
Antibody Modification (if necessary): Partially reduce the interchain disulfide bonds of the mAb to generate reactive thiol groups.
-
Conjugation: React the modified mAb with the Taltobulin-linker construct.
-
Purification: Remove unconjugated Taltobulin-linker and aggregated ADC species.
-
Characterization: Analyze the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.
-
In Vitro and In Vivo Evaluation: Assess the cytotoxicity, stability, and efficacy of the ADC.
ADC Development Workflow Diagram:
Signaling Pathway of Taltobulin-Based ADCs
The mechanism of action of a Taltobulin-based ADC begins with the targeted delivery of the cytotoxic payload to the cancer cell.
Signaling Pathway:
-
Binding: The ADC binds to the target antigen on the surface of the cancer cell.
-
Internalization: The ADC-antigen complex is internalized, typically via endocytosis.
-
Trafficking: The complex is trafficked to the lysosome.
-
Payload Release: The linker is cleaved within the lysosome, releasing free Taltobulin into the cytoplasm.
-
Microtubule Disruption: Taltobulin binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics.
-
Mitotic Arrest: The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Taltobulin ADC Mechanism of Action Diagram:
Conclusion
This compound is a fundamental component in the chemical synthesis of the potent anticancer agent Taltobulin. A thorough understanding of its properties and its role in the synthetic pathway is crucial for researchers and drug development professionals working on novel ADCs. The protocols and diagrams provided herein offer a foundational guide for the application of Taltobulin and its intermediates in the development of next-generation targeted cancer therapies. For detailed synthetic procedures, it is imperative to consult specific patents and peer-reviewed scientific literature.
References
Application Notes and Protocols for the Analytical Characterization of Taltobulin Intermediate-11
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical techniques and protocols for the characterization of Taltobulin intermediate-11, a key precursor in the synthesis of the potent anti-cancer agent Taltobulin. The methodologies detailed herein are essential for ensuring the identity, purity, and quality of this critical intermediate, which is paramount for the successful synthesis of the final active pharmaceutical ingredient (API).
Taltobulin is a synthetic analog of the natural product hemiasterlin (B1673049) and functions as a powerful microtubule inhibitor. It is a common cytotoxic component in the preparation of Antibody-Drug Conjugates (ADCs). The synthesis of Taltobulin is a multi-step process, and rigorous characterization of each intermediate is crucial for process control and regulatory compliance.
Overview of Analytical Strategy
The characterization of this compound, a complex peptide-like molecule, requires a multi-faceted analytical approach to confirm its structure and assess its purity. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediate and to separate it from related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure and stereochemistry.
The integrated data from these techniques provides a comprehensive profile of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method is typically suitable for peptide-like molecules such as this compound.
Experimental Protocol:
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the compound and any impurities.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 220 nm |
| Run Time | 30 minutes |
Data Presentation:
The purity of this compound is determined by the peak area percentage in the chromatogram.
Table 2: Representative HPLC Purity Data
| Peak | Retention Time (min) | Area (%) |
| This compound | 15.2 | 99.5 |
| Impurity 1 | 12.8 | 0.2 |
| Impurity 2 | 16.5 | 0.3 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and determining the elemental composition of this compound.
Experimental Protocol:
Instrumentation:
-
Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF)
Sample Preparation:
-
Dissolve the sample in a suitable solvent such as acetonitrile or methanol (B129727) at a concentration of approximately 1 mg/mL.
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
Data Presentation:
The primary data obtained is the accurate mass of the protonated molecule [M+H]⁺.
Table 3: Representative High-Resolution Mass Spectrometry Data
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Difference (ppm) |
| [M+H]⁺ | 602.4320 | 602.4315 | -0.83 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural characterization of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is required for the complete assignment of all proton and carbon signals and to confirm the connectivity of the molecule.
Experimental Protocol:
Instrumentation:
-
NMR spectrometer operating at a field strength of 400 MHz or higher.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Experiments:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
Data Presentation:
The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the protons are tabulated. The chemical shifts for the carbons are also tabulated. Due to the lack of publicly available specific data for this compound, a representative table of expected ¹H NMR data for a key structural fragment is provided below for illustrative purposes.
Table 4: Representative ¹H NMR Data (400 MHz, CDCl₃) for a Hypothetical Fragment
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 7.30-7.20 | m | - | 5H |
| H-2 | 4.50 | d | 8.0 | 1H |
| H-3 | 3.80 | s | - | 3H |
| H-4 | 2.50 | q | 7.5 | 2H |
| H-5 | 1.20 | t | 7.5 | 3H |
Visualizations
To aid in the understanding of the analytical workflow, the following diagrams are provided.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Overview of the HPLC method for purity analysis.
Caption: Relationship between spectroscopic techniques and structural determination.
Disclaimer: The quantitative data presented in the tables are representative examples and may not reflect the exact values for a specific batch of this compound. The experimental protocols provide a general framework and may require optimization for specific instrumentation and laboratory conditions.
Synthesis and Application of Taltobulin Intermediate-11: A Key Building Block for a Potent Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Taltobulin intermediate-11, a crucial component in the total synthesis of Taltobulin (HTI-286), a potent synthetic analog of the natural product hemiasterlin. Taltobulin is a powerful microtubule inhibitor that has been investigated for its potential as an anticancer agent. Understanding the efficient synthesis of its intermediates is vital for the advancement of its research and development.
Chemical Reaction and Conditions
The synthesis of Taltobulin is a convergent process involving the preparation of key fragments followed by their sequential coupling. While specific details for the reaction yielding "this compound" are not extensively documented in publicly available literature with explicit numbering, the overall synthetic strategy involves peptide coupling reactions. The following table summarizes a representative peptide coupling step in the Taltobulin synthesis, which is analogous to the formation of its complex intermediates.
| Parameter | Condition |
| Reactants | Building Block (VI), Building Block (XVII) |
| Coupling Reagent | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |
| Base | DIEA (N,N-Diisopropylethylamine) |
| Solvent | CH2Cl2 (Dichloromethane) |
| Yield | Not explicitly reported for "intermediate-11" |
Experimental Protocol: Representative Peptide Coupling in Taltobulin Synthesis
The following protocol describes a general peptide coupling method used in the synthesis of Taltobulin, which can be adapted for the formation of its various intermediates.
Materials:
-
Building Block (VI)
-
Building Block (XVII)
-
PyBOP
-
DIEA
-
Anhydrous CH2Cl2
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware and stirring equipment
-
Purification apparatus (e.g., flash chromatography system)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Building Block (VI) in anhydrous CH2Cl2.
-
To this solution, add Building Block (XVII) followed by DIEA.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add PyBOP to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the appropriate time, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain the desired intermediate.
Synthetic Workflow
The synthesis of Taltobulin follows a convergent route where key fragments are synthesized independently and then coupled. The diagram below illustrates this general workflow.
Caption: Convergent synthesis of Taltobulin.
Mechanism of Action: Taltobulin's Effect on Microtubule Dynamics
Taltobulin exerts its potent antimitotic activity by interfering with microtubule dynamics, a critical process for cell division.[1][2] This mechanism ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[1][2]
The signaling pathway affected by Taltobulin is centered on the disruption of the normal cell cycle progression.
Caption: Taltobulin-induced mitotic arrest and apoptosis.
References
Unlocking Novel Compound Synthesis: Application Notes for Taltobulin Intermediate-11
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of Taltobulin intermediate-11 into novel compounds. Taltobulin, a potent synthetic analog of the marine natural product hemiasterlin, is a microtubule-targeting agent with significant anti-cancer properties. As an intermediate in the synthesis of Taltobulin, intermediate-11 offers a valuable scaffold for the development of new chemical entities with potential therapeutic applications, including as payloads for antibody-drug conjugates (ADCs).
Overview of Taltobulin and its Mechanism of Action
Taltobulin (also known as HTI-286) exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[1] This disruption of the microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis (programmed cell death) in cancer cells. A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated drug resistance, a common mechanism by which cancer cells evade chemotherapy.
Signaling Pathway of Taltobulin-Induced Apoptosis
Caption: Taltobulin inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
This compound: A Key Building Block
While the precise chemical structure of this compound is not publicly available in the retrieved search results, it is identified as a key precursor in the convergent synthesis of Taltobulin. The synthesis of Taltobulin involves the sequential coupling of several advanced intermediates. This compound is commercially available from suppliers such as MedChemExpress, indicating its utility as a starting material for medicinal chemists.
Given the peptidic nature of Taltobulin, it is highly probable that intermediate-11 possesses functional groups such as carboxylic acids, amines, or hydroxyl groups that are amenable to standard coupling and modification chemistries. These reactive handles are crucial for the rational design and synthesis of novel Taltobulin analogs.
Experimental Protocols for Incorporating this compound
The following protocols are generalized based on standard organic synthesis techniques and the likely chemical nature of this compound. Researchers must adapt these protocols based on the specific structure of the intermediate and the desired final compound.
General Workflow for Novel Compound Synthesis
Caption: General workflow for synthesizing novel Taltobulin analogs from intermediate-11.
Protocol 1: Amide Bond Formation for Peptide Analogs
This protocol is applicable if this compound possesses a carboxylic acid or an amine functionality.
Materials:
-
This compound
-
Amine- or carboxylic acid-containing building block
-
Peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) and the coupling partner (1-1.2 equivalents) in the chosen anhydrous solvent.
-
Pre-activation (for carboxylic acids): Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: If the intermediate is an amine, add the pre-activated carboxylic acid solution to it. If the intermediate is a carboxylic acid, add the amine coupling partner to the activated solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride or sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the desired pure compound.
Protocol 2: Esterification for Prodrug Synthesis
This protocol is suitable if this compound contains a carboxylic acid or a hydroxyl group.
Materials:
-
This compound
-
Alcohol or carboxylic acid building block
-
Esterification reagent (e.g., DCC/DMAP for carboxylic acids, or an acid chloride/anhydride (B1165640) for alcohols)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Reagent Addition:
-
For carboxylic acid intermediate: Add the alcohol (1-1.5 equivalents), DCC (1.1 equivalents), and a catalytic amount of DMAP.
-
For alcohol intermediate: Cool the solution to 0 °C and add the acid chloride or anhydride (1.1 equivalents) and an organic base (e.g., triethylamine, 1.2 equivalents).
-
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove any solid byproducts (e.g., DCU). Wash the filtrate with aqueous solutions to remove unreacted reagents. Dry the organic layer and concentrate.
-
Purification: Purify the crude ester by column chromatography or HPLC.
Data Presentation: Characterization of Novel Compounds
All newly synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table provides a template for summarizing this data.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) (Method) | ¹H NMR (Solvent, ppm) | MS (m/z) [M+H]⁺ |
| Novel Analog 1 | CₓHᵧNₐOₑ | >95 (HPLC) | δ = ... | ||
| Novel Analog 2 | CₓHᵧNₐOₑ | >95 (HPLC) | δ = ... | ||
| ... |
Biological Evaluation of Novel Taltobulin Analogs
Once synthesized and characterized, novel analogs should be evaluated for their biological activity.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the novel compounds against a panel of cancer cell lines.
Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel Taltobulin analogs and a positive control (Taltobulin) for a specified duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC₅₀ values for each compound by fitting the dose-response data to a sigmoidal curve.
Data Summary Table:
| Compound ID | HeLa IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | A549 IC₅₀ (nM) |
| Taltobulin | |||
| Novel Analog 1 | |||
| Novel Analog 2 | |||
| ... |
Tubulin Polymerization Assay
Objective: To determine if the novel analogs inhibit tubulin polymerization, confirming their mechanism of action.
Protocol:
-
Assay Setup: Use a commercially available tubulin polymerization assay kit.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.
-
Compound Addition: Add the novel Taltobulin analogs at various concentrations to the reaction mixture.
-
Fluorescence Monitoring: Monitor the fluorescence intensity over time at 37 °C. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of treated samples to a vehicle control.
References
Taltobulin Intermediate-11: A Stepping Stone to a Potent Microtubule Inhibitor for Research Applications
Introduction
Taltobulin (also known as HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin. It serves as a valuable research tool in microtubule studies due to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] While Taltobulin itself is the active compound of interest for microtubule research, its synthesis involves several chemical precursors, including Taltobulin intermediate-11.[1] Currently, there is no publicly available data to suggest that this compound possesses significant biological activity as a microtubule-targeting agent itself. Its primary role is that of a crucial building block in the multi-step synthesis of the final active Taltobulin molecule.
This document provides detailed application notes and protocols for utilizing the final compound, Taltobulin, as a research tool in microtubule studies. These methodologies can be adapted by researchers to investigate the effects of other potential microtubule-targeting agents.
Data Presentation
Taltobulin Activity Profile
| Parameter | Value | Cell Lines/System | Notes |
| Average IC50 | 2.5 ± 2.1 nM | 18 tumor cell lines (leukemia, ovarian, NSCLC, breast, colon, and melanoma) | 3-day exposure. Demonstrates broad-spectrum anti-proliferative activity.[1][2] |
| Median IC50 | 1.7 nM | 18 tumor cell lines | Indicates potent inhibition in the majority of tested cell lines.[1][2] |
| Mechanism of Action | Inhibition of tubulin polymerization | Purified tubulin, various cell lines | Disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[1][2] |
| P-glycoprotein Substrate | Poor | In vitro and in vivo models | Circumvents P-glycoprotein-mediated multidrug resistance. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is fundamental for determining the direct effect of a compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or fluorescence.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Taltobulin (or other test compounds) dissolved in DMSO
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader
-
Pre-warmed 96-well plates (clear for turbidity, black for fluorescence)
-
(For fluorescence assay) DAPI (4',6-diamidino-2-phenylindole)
Protocol:
-
Preparation of Reagents:
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of Taltobulin (e.g., from 1 µM to 100 µM) in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).
-
-
Assay Setup (Turbidity):
-
Pipette 10 µL of the 10x compound dilutions into the wells of a pre-warmed 96-well plate.
-
Prepare the tubulin polymerization mix on ice: for each reaction, combine tubulin, GTP (final concentration 1 mM), and glycerol (final concentration 10%).
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Assay Setup (Fluorescence):
-
Follow the same procedure as the turbidity assay, but use a black-walled 96-well plate.
-
Add DAPI to the tubulin polymerization mix at a final concentration of 10 µM.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C plate reader.
-
For turbidity, measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
For fluorescence, measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance or fluorescence intensity against time.
-
Determine the maximum rate of polymerization (Vmax) and the plateau phase.
-
Calculate the percentage of inhibition for each Taltobulin concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Taltobulin concentration.
-
References
Application Notes and Protocols: Taltobulin Intermediate-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin intermediate-11 is a key synthetic precursor in the manufacturing of Taltobulin, a potent microtubule inhibitor used as a cytotoxic component in antibody-drug conjugates (ADCs).[1][2][3] Proper handling and storage of this intermediate are crucial to maintain its purity, stability, and integrity, ensuring the successful synthesis of the final active pharmaceutical ingredient. These application notes provide a detailed overview of recommended procedures for the handling and storage of this compound.
Quantitative Data Summary
The following tables summarize storage conditions and solubility information extrapolated from related Taltobulin intermediates.
Table 1: Recommended Storage Conditions for Taltobulin Intermediates
| Intermediate | Form | Storage Temperature | Duration | Light/Moisture Sensitivity |
| Taltobulin intermediate-1 | Stock Solution | -80°C | 6 months | Away from moisture and light[4] |
| -20°C | 1 month | Away from moisture and light[4] | ||
| Taltobulin intermediate-3 | Powder | -20°C | 3 years | Not specified |
| 4°C | 2 years | Not specified | ||
| Taltobulin intermediate-4 | Stock Solution | -80°C | 6 months | Not specified |
| -20°C | 1 month | Not specified | ||
| Taltobulin intermediate-9 | Stock Solution | -80°C | 6 months | Not specified |
| -20°C | 1 month | Not specified |
Table 2: Solubility of Related Taltobulin Intermediates
| Intermediate | Solvent System | Solubility |
| Taltobulin intermediate-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[4] | |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL[4] | |
| Taltobulin intermediate-3 | DMSO | 10 mM[5] |
| Taltobulin intermediate-4 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[6] |
| Taltobulin intermediate-9 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[7] |
Safety and Handling Precautions
As a precursor to a potent cytotoxin, this compound should be handled with care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powdered forms or volatile solvents.
-
Spill Management: In case of a spill, follow established laboratory procedures for hazardous material cleanup. Avoid generating dust from powdered material.
-
Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.
Experimental Protocols
The following are generalized protocols for the preparation of solutions and assessment of stability.
Protocol 1: Preparation of Stock Solutions
-
Material Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood to minimize inhalation exposure.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the weighed powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the mixture to ensure complete dissolution.[4][6][7][8] If precipitation occurs, gentle heating may be applied.[4][6][7][8]
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C, protected from light and moisture.[4]
Protocol 2: Preparation of Working Solutions for In Vivo Experiments
For in vivo studies, it is recommended to prepare fresh working solutions on the day of use.[4][8]
-
Vehicle Preparation: Prepare the desired vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Dilution: Based on the required final concentration, calculate the volume of the stock solution needed.
-
Stepwise Addition: Add each solvent component of the vehicle sequentially to the stock solution with thorough mixing after each addition to prevent precipitation.[4][6]
-
Final Volume Adjustment: Adjust the final volume with the last component of the vehicle (e.g., saline).
-
Clarity Check: Ensure the final solution is clear. If not, sonication may be used to aid dissolution.[4][6][7][8]
Protocol 3: General Stability Assessment
This protocol outlines a general approach to assess the stability of this compound under various conditions.
-
Sample Preparation: Prepare multiple aliquots of a stock solution of known concentration.
-
Condition Exposure: Store the aliquots under different conditions (e.g., varying temperatures, light exposure, humidity levels).
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 6 months), retrieve an aliquot from each condition.
-
Analysis: Analyze the retrieved samples using a validated analytical method, such as HPLC, to determine the concentration and purity of this compound.
-
Data Evaluation: Compare the results to the initial time point (T=0) to evaluate the degradation profile under each condition.
Visualizations
The following diagrams illustrate key workflows for handling and experimentation with this compound.
Caption: Workflow for the safe handling and appropriate storage of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 中间体 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immunomart.com [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Protocols for the Purification of Taltobulin Intermediate-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin (formerly known as HTI-286) is a potent synthetic analog of the natural marine product hemiasterlin. As an anti-mitotic agent, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a compound of significant interest in oncology research and drug development. The synthesis of Taltobulin is a complex, multi-step process involving numerous intermediates. The purity of each intermediate is paramount to ensure the successful progression of the synthesis, high final product yield, and pharmacological safety.
This document provides detailed application notes and protocols specifically for the purification of Taltobulin intermediate-11 . While the exact chemical structure of this compound is not publicly disclosed in scientific literature, based on its sequential numbering among other commercially available Taltobulin intermediates and analysis of the known synthetic pathways, it is deduced to be a key precursor molecule. The purification strategies outlined below are based on established methods for similar peptide-like, organic molecules and are designed to yield high-purity material suitable for subsequent synthetic steps.
Deduced Structure and Properties of this compound
A comprehensive analysis of the known synthetic schemes for Taltobulin and the commercially available numbered intermediates suggests the likely synthetic progression. By placing the known structures of intermediates such as Taltobulin intermediate-1, -2, -3, -9, and -12 into the reaction sequence, the logical position and therefore the putative structure of this compound can be inferred. This intermediate is likely a peptide-like molecule of moderate polarity, containing several functional groups that can influence its solubility and chromatographic behavior.
| Property | Deduced Characteristic |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, DMF; sparingly soluble in ethyl acetate (B1210297); insoluble in hexanes and water. |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids and bases. |
Experimental Protocols
The purification of this compound from a crude reaction mixture typically involves an initial work-up and extraction, followed by chromatographic purification. The choice of method will depend on the scale of the synthesis and the impurity profile.
Protocol 1: Normal-Phase Flash Column Chromatography
This method is suitable for the purification of multi-gram quantities of this compound.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Hexanes (or heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate (B83412) stain
-
Glass column for flash chromatography
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add silica gel (approximately 1-2 times the weight of the crude material) and slurry it with the DCM solution of the crude product. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder (dry-loading).
-
Column Packing: Prepare a glass column with a slurry of silica gel in hexanes. The amount of silica should be approximately 50-100 times the weight of the crude material. Pack the column carefully to ensure a homogenous stationary phase.
-
Loading: Gently add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC. Visualize the spots on the TLC plate using a UV lamp (if the compound is UV active) and/or by staining with potassium permanganate.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Purity Analysis: Assess the purity of the final product using HPLC and NMR spectroscopy.
Protocol 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for obtaining highly pure this compound, especially for smaller quantities or for final purification after flash chromatography.
Materials:
-
Partially purified or crude this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Preparative RP-HPLC system with a suitable C18 column
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the this compound in a suitable solvent, such as methanol or acetonitrile, at a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): Develop a suitable gradient method on an analytical RP-HPLC system to achieve good separation of the desired product from impurities. A typical gradient would be a water/acetonitrile system with 0.1% TFA or FA as a modifier.
-
Preparative Run: Scale up the optimized analytical method to the preparative HPLC system. Inject the sample onto the column and begin the purification run.
-
Fraction Collection: Collect fractions corresponding to the peak of the pure product, guided by the UV chromatogram.
-
Solvent Removal: Combine the pure fractions and remove the majority of the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.
-
Purity Analysis: Confirm the purity of the final product by analytical RP-HPLC and characterize by mass spectrometry and NMR.
Data Presentation
The following tables summarize typical data obtained during the purification of this compound.
Table 1: Flash Chromatography Purification Summary
| Parameter | Value |
| Crude Material Input | 5.0 g |
| Silica Gel Amount | 250 g |
| Elution Gradient | 10% to 60% Ethyl Acetate in Hexanes |
| Yield of Pure Fraction | 3.8 g (76%) |
| Purity (by HPLC) | >95% |
Table 2: Preparative RP-HPLC Conditions
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 30% to 70% B over 30 min |
| Flow Rate | 20 mL/min |
| Detection | UV at 220 nm |
| Purity Achieved | >99% |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the purification and analysis of this compound.
Caption: Purification workflow for this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Taltobulin Intermediate-11
Welcome to the technical support center for the synthesis of Taltobulin intermediate-11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this critical synthetic intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is formed via the peptide coupling of N-Boc-N,β,β-trimethyl-L-phenylalanine (Fragment A) and the TFA salt of (2E,4S)-4-(tert-butoxycarbonylamino)-5-methyl-2-hexenoic acid ethyl ester (Fragment B).
| Issue | Potential Causes | Recommended Solutions |
| Low to No Product Formation | 1. Incomplete Activation of Fragment A: The carboxylic acid of Fragment A may not be fully activated, leading to poor reactivity with the amine of Fragment B. 2. Deactivation of Coupling Reagent: The coupling reagent (e.g., HATU, HBTU) may have degraded due to moisture or improper storage. 3. Steric Hindrance: The bulky nature of both fragments can hinder the approach for amide bond formation. 4. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to unreacted starting materials. 5. Ineffective Base: The tertiary amine base (e.g., DIPEA) may be of poor quality or used in an incorrect amount, failing to neutralize the TFA salt of Fragment B and facilitate the coupling. | 1. Optimize Activation: Ensure anhydrous conditions. Pre-activate Fragment A with the coupling reagent for a short period (5-10 minutes) before adding Fragment B. 2. Use Fresh Reagents: Use a fresh batch of the coupling reagent and store it under inert gas in a desiccator. 3. Adjust Reaction Conditions: Try a different, more potent coupling reagent like COMU or increase the reaction temperature slightly (e.g., from room temperature to 40°C). However, be cautious as higher temperatures can increase the risk of racemization. 4. Verify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Fragment A and the coupling reagent relative to Fragment B. 5. Check Base Quality and Amount: Use freshly distilled DIPEA. Ensure at least 2 equivalents are used to neutralize the TFA salt and facilitate the reaction. |
| Formation of Significant Impurities | 1. Racemization: The chiral center of Fragment A can epimerize under the reaction conditions, especially with prolonged reaction times or elevated temperatures. 2. Side Reactions of Coupling Reagent: The coupling reagent can react with the solvent or other nucleophiles present. 3. Incomplete Deprotection of Fragment B: Residual Boc protecting group on Fragment B will prevent the coupling reaction. | 1. Minimize Racemization: Use a racemization-suppressing additive like HOAt or OxymaPure®. Keep the reaction time as short as possible and monitor the reaction progress closely by TLC or LC-MS. 2. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the activated species. 3. Confirm Complete Deprotection: Ensure the prior deprotection step of the precursor to Fragment B was complete using a suitable analytical method like NMR or LC-MS. |
| Difficult Purification | 1. Co-elution of Starting Materials and Product: The polarity of the starting materials and the product might be very similar, making chromatographic separation challenging. 2. Presence of Byproducts from the Coupling Reagent: Byproducts from reagents like HBTU or HATU can sometimes be difficult to remove. | 1. Optimize Chromatography: Use a high-resolution silica (B1680970) gel for flash chromatography and experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol). 2. Aqueous Workup: Perform an aqueous workup with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO3 solution) to remove basic and acidic impurities, including the byproducts of the coupling reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended coupling reagent for this specific peptide bond formation?
A1: For the coupling of sterically hindered amino acids like those in the Taltobulin synthesis, aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally recommended due to their high efficiency.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of the starting materials and the formation of the product spot can be visualized. LC-MS provides more detailed information about the conversion and the presence of any side products.
Q3: What are the critical parameters to control for improving the yield?
A3: The most critical parameters are:
-
Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents must be used.
-
Quality of Reagents: Use high-purity starting materials, coupling reagents, and bases.
-
Reaction Temperature: Maintain the recommended reaction temperature. For this coupling, starting at 0°C and slowly warming to room temperature is a common strategy.
-
Stoichiometry: Precise measurement of the reactants is crucial.
Q4: I observe a byproduct with the same mass as my desired product. What could it be?
A4: This is likely a diastereomer of your product, resulting from racemization of the alpha-carbon of Fragment A during the activation and coupling steps. To minimize this, refer to the solutions for racemization in the troubleshooting guide, such as using additives like HOAt.
Experimental Protocol: Synthesis of this compound
This protocol describes the peptide coupling reaction to form this compound.
Materials:
-
N-Boc-N,β,β-trimethyl-L-phenylalanine (Fragment A)
-
(2E,4S)-4-(tert-butoxycarbonylamino)-5-methyl-2-hexenoic acid ethyl ester TFA salt (Fragment B)
-
HATU (or HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-N,β,β-trimethyl-L-phenylalanine (Fragment A) (1.1 eq) in anhydrous DCM.
-
Add HATU (1.1 eq) and DIPEA (2.2 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve the TFA salt of (2E,4S)-4-(tert-butoxycarbonylamino)-5-methyl-2-hexenoic acid ethyl ester (Fragment B) (1.0 eq) in anhydrous DCM.
-
Add the solution of Fragment B to the pre-activated solution of Fragment A.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizing the Synthetic Pathway and Troubleshooting Logic
To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield of this compound.
Caption: Relationship between reaction parameters and outcomes.
Technical Support Center: Taltobulin Intermediate Synthesis
Welcome to the technical support center for the synthesis of Taltobulin intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this complex molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the key stages of Taltobulin intermediate synthesis, including peptide couplings and the Wittig olefination.
Peptide Coupling Reactions
The convergent synthesis of Taltobulin involves the sequential coupling of key building blocks. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are commonly employed.
Question 1: We are observing a significant amount of a byproduct with the same mass as our desired coupled product, but it elutes differently on HPLC. What could be the cause?
This is likely due to epimerization at the chiral center of the amino acid being activated. During the activation of the carboxylic acid, especially with sterically hindered amino acids, the prolonged exposure to the coupling reagents and base can lead to the formation of diastereomers. In the synthesis of Taltobulin, coupling of racemic building blocks can lead to a mixture of R,S,S- and S,S,S-diastereomers[1].
Troubleshooting:
-
Reagent Addition Sequence: To minimize epimerization, it is crucial to pre-activate the carboxylic acid with the coupling reagent (e.g., HATU) and a base (e.g., DIPEA) for a short period before adding the amine component. This reduces the time the activated amino acid is in a state susceptible to racemization[2].
-
Choice of Base: The basicity of the amine used can influence the rate of epimerization. Using a milder base might be beneficial, though it could slow down the reaction rate.
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.
-
Purification: If diastereomer formation is unavoidable, separation can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC)[1][3]. The subtle differences in the three-dimensional structure of the diastereomers can lead to different retention times on a C18 column[3][4].
Question 2: The coupling reaction between our sterically hindered fragments is very slow and results in a low yield. How can we improve this?
Steric hindrance is a common challenge in the synthesis of complex molecules like Taltobulin. The bulky nature of the amino acid residues can impede the approach of the nucleophilic amine to the activated carboxylic acid.
Troubleshooting:
-
Coupling Reagent: While HATU is generally effective, other coupling reagents designed for sterically hindered amino acids, such as COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), could be explored.
-
Reaction Time and Temperature: For sluggish reactions, extending the reaction time or slightly increasing the temperature may be necessary. However, be mindful that this can also increase the risk of side reactions like epimerization[5]. Careful optimization of these parameters is key.
-
Solvent: The choice of solvent can impact reaction rates. While DMF is common, other polar aprotic solvents could be screened for better performance.
Quantitative Data on Coupling Efficiency (Hypothetical Example):
| Coupling Reagent | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Epimerization (%) |
| HATU/DIPEA | 25 | 4 | 75 | 10 |
| HATU/DIPEA | 0 | 8 | 70 | 5 |
| COMU/DIPEA | 25 | 4 | 85 | 8 |
This table is a hypothetical representation to illustrate the impact of different conditions and is not based on specific experimental data for Taltobulin.
Experimental Protocol: General Peptide Coupling using HATU
-
Dissolve the carboxylic acid-containing intermediate (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the amine-containing intermediate (1 equivalent) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by flash chromatography or RP-HPLC.
Logical Relationship: Troubleshooting Peptide Coupling
Caption: Troubleshooting logic for common peptide coupling issues.
Wittig Olefination
The synthesis of a key intermediate in the Taltobulin pathway involves a Wittig reaction to establish an E-double bond configuration[1].
Question 3: Our Wittig reaction is producing a mixture of E and Z isomers. How can we improve the E-selectivity?
The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group adjacent to the carbanion, generally favor the formation of the E-alkene. Non-stabilized ylides tend to yield the Z-alkene as the major product[6][7].
Troubleshooting:
-
Ylide Stabilization: If the ylide being used is not sufficiently stabilized, consider modifying the phosphonium (B103445) salt precursor to include an electron-withdrawing group. This will favor the thermodynamic E-product.
-
Reaction Conditions (Schlosser Modification): For non-stabilized ylides, the Schlosser modification can be employed to increase E-selectivity. This involves using a strong base like phenyllithium (B1222949) at low temperatures to deprotonate the betaine (B1666868) intermediate, allowing it to equilibrate to the more stable threo-betaine, which then collapses to the E-alkene[8].
-
Solvent and Additives: The presence of salts, such as lithium halides, can influence the stereoselectivity. Performing the reaction under salt-free conditions can sometimes improve E/Z ratios[9]. The choice of solvent can also play a role.
Experimental Workflow: Wittig Reaction for E-Alkene Synthesis
References
- 1. Portico [access.portico.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Synthesis of Taltobulin Intermediates: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Taltobulin intermediates. The information is designed to assist in optimizing reaction parameters, improving yields, and ensuring the purity of these critical components in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of Taltobulin intermediates, which often involve complex peptide couplings and stereoselective reactions.
Issue 1: Low Yield in Peptide Coupling Steps
Q1: What are the primary reasons for low yields when coupling the key building blocks of Taltobulin?
Low yields in the peptide coupling steps for Taltobulin intermediates are frequently due to incomplete reactions. This can be caused by several factors, including:
-
Steric Hindrance: The amino acid residues in Taltobulin's building blocks can be sterically bulky, making it difficult for coupling reagents to facilitate the amide bond formation efficiently.
-
Poor Solubility: The peptide intermediates may have poor solubility in the reaction solvent, leading to a heterogeneous reaction mixture and incomplete conversion.
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical. Some reagents may not be potent enough to activate the carboxylic acid group of sterically hindered amino acids effectively.
-
Reagent Degradation: The quality of reagents is paramount. Coupling reagents and protected amino acids can degrade over time, especially if not stored under appropriate conditions (e.g., moisture-free, low temperature).
Troubleshooting Steps:
-
Reagent Selection: For sterically hindered couplings, consider using more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Solvent Optimization: Experiment with different solvent systems to improve the solubility of the intermediates. A mixture of polar aprotic solvents like DMF (Dimethylformamide) and DCM (Dichloromethane) can be effective.
-
Extended Reaction Time and Temperature Monitoring: For sluggish reactions, extending the reaction time may be necessary. Monitor the reaction progress by TLC (Thin-Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry). In some cases, a slight increase in temperature can improve the reaction rate, but this should be done cautiously to avoid side reactions.
-
Fresh Reagents: Always use fresh, high-quality reagents. Ensure that solvents are anhydrous, as water can hydrolyze the activated ester intermediates.
Issue 2: Formation of Diastereomers
Q2: How can the formation of diastereomers be minimized and how can they be separated?
The synthesis of Taltobulin involves multiple chiral centers, making the control of stereochemistry crucial. Diastereomers can form due to racemization during the activation and coupling of amino acid building blocks.
Mitigation and Separation Strategies:
-
Additives to Suppress Racemization: The addition of reagents like HOBt (Hydroxybenzotriazole) or Oxyma Pure® to the coupling reaction can help to suppress racemization by forming less reactive, more stable activated esters.
-
Choice of Base: The base used during coupling can influence the extent of racemization. Less hindered bases like N-methylmorpholine (NMM) are often preferred over more hindered ones like diisopropylethylamine (DIPEA) in certain contexts.
-
Purification: If diastereomers are formed, they can often be separated by chromatographic techniques.[1][2]
-
Preparative HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for separating closely related compounds like diastereomers.[1] A careful optimization of the mobile phase gradient and the choice of a suitable stationary phase are key to achieving good resolution.
-
Issue 3: Difficulties with the Wittig Reaction for the E-Olefin
Q3: What are common problems encountered during the Wittig olefination step to form the E-double bond in a Taltobulin intermediate, and how can they be addressed?
The Wittig reaction is employed to establish the E-double bond in one of the key building blocks of Taltobulin. Challenges can include low yield and poor stereoselectivity (formation of the Z-isomer).
Troubleshooting the Wittig Reaction:
-
Ylide Stability: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphonium (B103445) ylide. For the desired E-alkene, a stabilized ylide is generally preferred.
-
Reaction Conditions: The choice of base and solvent can significantly impact the E/Z selectivity. For stabilized ylides, thermodynamic control, which favors the E-isomer, can often be achieved with weaker bases and protic solvents.
-
Purification: The E and Z isomers can typically be separated by silica (B1680970) gel chromatography, though this can be challenging if the polarity difference is small. Careful selection of the eluent system is critical.
Data Presentation: Optimizing Peptide Coupling
The following table summarizes the effect of different coupling reagents on the yield of a model peptide coupling reaction involving a sterically hindered amino acid, which is a common motif in Taltobulin intermediates.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) |
| DCC | HOBt | DIPEA | DMF | 24 | 65 |
| HBTU | - | DIPEA | DMF | 12 | 85 |
| HATU | - | DIPEA | DMF | 4 | 95 |
This data is illustrative and based on general principles of peptide synthesis. Actual results may vary depending on the specific substrates.
Experimental Protocols
General Protocol for Peptide Coupling using HATU
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Coupling: Add the amino component (1.0 eq) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Preparative HPLC Purification of Diastereomers
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% B to 80% B over 30 minutes.
-
Detection: UV detection at 220 nm.
-
Fraction Collection: Collect fractions based on the elution profile and analyze for purity.
Visualizing Experimental Workflows
The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and troubleshooting of Taltobulin intermediates.
Caption: A generalized workflow for the synthesis of Taltobulin intermediates.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
Technical Support Center: Taltobulin Intermediate-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taltobulin intermediate-11. The information provided is intended to address common issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role?
A1: this compound is a precursor in the chemical synthesis of Taltobulin.[1] Taltobulin is a potent synthetic analog of the natural product hemiasterlin (B1673049) and functions as a powerful inhibitor of tubulin polymerization.[2][3] By disrupting microtubule dynamics, Taltobulin induces mitotic arrest and apoptosis in cancer cells, making it a compound of interest in oncology research.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: While specific stability data for this compound is not extensively published, general guidelines for peptidomimetic intermediates suggest stringent storage conditions to maintain compound integrity. To minimize degradation, it is recommended to store the compound in a lyophilized form at low temperatures.[4]
| Storage Format | Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 6 months | Store in a desiccator, protected from light and moisture. |
| Stock Solution (in anhydrous DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in anhydrous DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: My experimental results are inconsistent. What are some potential causes?
A3: Inconsistent results when working with potent compounds like Taltobulin and its intermediates can arise from several factors:
-
Compound Degradation: Improper storage or handling can lead to degradation of the intermediate, affecting its purity and reactivity in subsequent synthetic steps.
-
Pipetting Errors: Inaccurate pipetting, especially at low concentrations, can lead to significant variations in experimental outcomes.
-
Solvent Quality: Ensure the use of high-purity, anhydrous solvents, as the presence of water or other impurities can cause degradation.
-
Temperature Fluctuations: Maintaining a consistent temperature during experiments is crucial, as reaction rates can be highly temperature-dependent.
Troubleshooting Guides
Issue 1: Low Yield in Subsequent Synthetic Steps
-
Possible Cause 1: Degradation of this compound.
-
Solution: Verify the storage conditions and age of the intermediate. If degradation is suspected, it is advisable to use a fresh batch of the compound. Perform a purity analysis (e.g., via HPLC) on the stored intermediate to assess its integrity.
-
-
Possible Cause 2: Incomplete Reaction.
-
Solution: Review the reaction conditions such as temperature, reaction time, and stoichiometry of reactants. Consider optimizing these parameters to drive the reaction to completion. Monitoring the reaction progress using techniques like TLC or LC-MS can provide valuable insights.
-
-
Possible Cause 3: Issues with Reagents or Solvents.
-
Solution: Ensure that all other reagents and solvents used in the reaction are of high purity and are handled correctly. For instance, using anhydrous solvents in moisture-sensitive reactions is critical.
-
Issue 2: Appearance of Unexpected Impurities in Reaction Mixture
-
Possible Cause 1: Degradation of this compound.
-
Solution: As this compound is a peptide-like molecule, it may be susceptible to common peptide degradation pathways such as hydrolysis, oxidation, or deamidation, especially under harsh reaction conditions (e.g., strong acids/bases, high temperatures).[4][5] These degradation products can appear as impurities. Consider performing the reaction under milder conditions if possible.
-
-
Possible Cause 2: Side Reactions.
-
Solution: The functional groups present in this compound may participate in unintended side reactions. A thorough understanding of the molecule's structure and reactivity can help in identifying and minimizing these side reactions, for example, by using appropriate protecting groups.
-
Potential Degradation Pathways of this compound
While specific experimental data on the degradation of this compound is not publicly available, based on the general chemical properties of peptide-like molecules, several degradation pathways can be anticipated.[4][5][6] Understanding these potential pathways is crucial for troubleshooting and for developing stable formulations.
Hydrolysis
Hydrolysis is a common degradation pathway for molecules containing amide bonds, which are central to the structure of Taltobulin and its intermediates. This process involves the cleavage of the peptide backbone and can be catalyzed by acidic or basic conditions.[4][5]
Oxidation
Certain amino acid residues, if present in the structure of this compound, are susceptible to oxidation. For example, methionine and cysteine residues can be oxidized in the presence of oxygen or other oxidizing agents. This can lead to a loss of biological activity or altered chemical properties.
Deamidation
If this compound contains asparagine or glutamine residues, deamidation can occur. This involves the hydrolysis of the side-chain amide group, leading to the formation of aspartic acid or glutamic acid, respectively.[5] This can alter the charge and conformation of the molecule.
Experimental Protocols
Forced Degradation Study Protocol
To investigate the stability of this compound and identify its potential degradation products, a forced degradation study can be performed.[7][8] This involves subjecting the compound to various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.
2. Stress Conditions:
-
Acidic Hydrolysis: Incubate the stock solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points.
-
Basic Hydrolysis: Incubate the stock solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for various time points.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for various time points.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to UV light.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradation products.
-
Characterize the degradation products using techniques like Mass Spectrometry (MS) to elucidate their structures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: Identifying Impurities in Taltobulin Intermediate-11
Welcome to the technical support center for the analysis of Taltobulin intermediates. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in identifying impurities in samples of Taltobulin intermediate-11.
Frequently Asked Questions (FAQs)
Q1: What is Taltobulin and this compound?
Taltobulin (also known as HTI-286 or SPA-110) is a synthetic analog of the natural antimitotic tripeptide, hemiasterlin.[1][2] It is a potent inhibitor of tubulin polymerization, a critical process for cell division, and has been investigated as an anticancer agent.[1][2] this compound is a precursor molecule synthesized during the multi-step production of the final Taltobulin active pharmaceutical ingredient (API).[3]
Q2: What are the likely sources and types of impurities in a synthetic peptide intermediate like this compound?
Impurities in synthetic peptides and their intermediates can originate from various stages of the manufacturing process, including the synthesis, purification, and storage.[4] Given that Taltobulin's synthesis involves the sequential coupling of amino acid-like building blocks, common impurities are often related to the complexities of peptide synthesis.[5]
Common Classes of Impurities in Synthetic Peptides:
| Impurity Class | Description | Potential Cause |
| Process-Related Impurities | ||
| Deletion Sequences | Peptides missing one or more amino acid residues. | Inefficient deprotection or coupling steps during synthesis.[3][6] |
| Insertion Sequences | Peptides with one or more extra amino acid residues. | Excess use of amino acid reagents.[3] |
| Truncated Sequences | Incomplete peptide chains. | Premature termination of the synthesis.[7] |
| Incompletely Deprotected Sequences | Peptides with protecting groups still attached to the amino acid side chains. | Inefficient deprotection steps.[7][8] |
| Reagent-Related Impurities | Residual reagents, solvents, or catalysts used in the synthesis. | Inadequate purification.[9][10] |
| Degradation Products | ||
| Oxidation | Oxidation of susceptible amino acid residues (e.g., methionine, tryptophan, cysteine). | Exposure to air or oxidizing agents.[6] |
| Deamidation | Hydrolysis of the side-chain amide of asparagine or glutamine residues. | pH and temperature instability during storage or processing.[8] |
| Aggregates | Formation of dimers or higher-order oligomers. | Intermolecular reactions or non-covalent interactions.[6] |
| Stereoisomers | ||
| Diastereomers/Racemization | Changes in the stereochemistry of chiral centers. | Exposure to basic conditions during synthesis.[3] |
Troubleshooting Guide for Impurity Identification
This guide provides a systematic approach to identifying unknown peaks in your analytical chromatograms of this compound.
Problem: An unknown peak is observed in the HPLC chromatogram.
Step 1: Initial Assessment and Information Gathering
-
Question: Is the peak present in the blank (solvent injection)?
-
Yes: The peak is likely a solvent impurity, a component of the mobile phase, or carryover from a previous injection.
-
No: Proceed to Step 2.
-
-
Question: What is the area percentage of the unknown peak?
-
Regulatory guidelines, such as those from the ICH, often require identification of impurities above a certain threshold (e.g., 0.1%).[11]
-
Step 2: Mass Spectrometry (MS) Analysis for Mass Identification
-
Action: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is a powerful technique for determining the molecular weight of impurities.[12][13]
-
Data Interpretation:
-
Determine the mass-to-charge ratio (m/z) of the unknown peak.
-
Compare the molecular weight of the impurity to the expected molecular weight of this compound.
-
Calculate the mass difference (delta mass). This difference can provide clues about the nature of the impurity.
-
Common Mass Differences and Their Potential Interpretations:
| Delta Mass (Da) | Possible Modification/Impurity |
| -18 | Loss of water (e.g., pyroglutamate (B8496135) formation, dehydration) |
| +16 | Oxidation (addition of an oxygen atom) |
| +14 | Methylation (addition of a methyl group) |
| - (Mass of an amino acid) | Deletion of that amino acid residue |
| + (Mass of an amino acid) | Insertion of that amino acid residue |
| + (Mass of a protecting group) | Incomplete deprotection |
Step 3: Tandem Mass Spectrometry (MS/MS) for Structural Clues
-
Action: Perform MS/MS analysis on the impurity peak. This involves isolating the impurity ion in the mass spectrometer and fragmenting it to generate a fragmentation pattern.
-
Data Interpretation: The fragmentation pattern provides information about the sequence and structure of the molecule.[14] By comparing the fragmentation pattern of the impurity to that of the main compound, you can often pinpoint the location of the modification.
Step 4: Isolation and NMR Spectroscopy for Definitive Structure Elucidation
-
Action: If the impurity is present at a sufficient level, isolate it using preparative HPLC.[11]
-
Action: Analyze the isolated impurity by Nuclear Magnetic Resonance (NMR) spectroscopy. NMR provides detailed information about the chemical structure and connectivity of atoms.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
A general reversed-phase HPLC method is typically used for the analysis of peptides and their intermediates.
-
Column: C18 stationary phase (e.g., Agilent AdvanceBio Peptide Plus).
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile mobile phase modifier compatible with mass spectrometry.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute compounds of varying polarity. A typical gradient might be 5% to 95% B over 30 minutes.
-
Detection: UV detection at multiple wavelengths (e.g., 214 nm for the peptide backbone and 280 nm for aromatic residues). A Diode Array Detector (DAD) can provide spectral information.[13]
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Troubleshooting logic for an unknown peak in an HPLC chromatogram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Top-Down Mass Spectrometry and Assigning Internal Fragments for Determining Disulfide Bond Positions in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immunomart.com [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. chemconnections.org [chemconnections.org]
- 13. Kinetic intermediates of β(2)-microglobulin fibril elongation probed by pulse-labeling H/D exchange combined with NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Navigating the Synthesis of Taltobulin Intermediate-11: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the production and scaling of Taltobulin intermediate-11, a key component in the synthesis of the potent anti-cancer agent Taltobulin. Taltobulin is a microtubule inhibitor, and its complex synthesis requires careful control over each step to ensure high yield and purity, particularly during scale-up operations. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental considerations to address common challenges encountered during its synthesis.
Troubleshooting Guide
Scaling up the synthesis of complex molecules like this compound from the laboratory bench to larger-scale production can introduce a host of challenges.[1][2] Below are common issues and their potential solutions, summarized for clarity.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Inactive reagents or catalyst | - Use fresh, high-purity reagents and catalysts.- Verify the activity of the catalyst through a small-scale test reaction. |
| Incorrect reaction temperature | - Ensure precise temperature control, as small deviations can significantly impact reaction kinetics and selectivity.[3] | |
| Inefficient mixing | - On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture, preventing localized concentration gradients.[1] | |
| Presence of impurities | - Thoroughly purify starting materials, as trace impurities can poison catalysts or lead to side reactions.[3] | |
| Formation of Side Products | Competing reaction pathways | - Adjust the order of reagent addition.- Optimize reaction temperature and concentration to favor the desired pathway.[3] |
| Non-selective reagents | - Consider using more selective reagents or protecting groups to minimize unwanted reactions. | |
| Product Degradation | Harsh work-up or purification conditions | - Employ milder work-up procedures, such as using buffered aqueous solutions.[3]- Explore alternative purification methods like preparative chromatography or crystallization if the product is unstable on silica (B1680970) gel.[3] |
| Inconsistent Results at Scale | Poor heat and mass transfer | - Re-evaluate the reactor design and stirring mechanism to ensure efficient heat dissipation and mixing at a larger volume.[1] |
| Changes in raw material quality | - Establish stringent quality control for all incoming materials to ensure consistency between batches. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when scaling up the synthesis of this compound?
A1: Key considerations for scale-up include efficient heat and mass transfer, robust control of reaction temperature and reagent addition rates, and the impact of mixing on reaction homogeneity.[1] Safety protocols for handling larger quantities of reagents and solvents are also paramount.
Q2: How can I improve the stereoselectivity of the reaction?
A2: Optimizing the chiral catalyst or ligand is crucial for achieving high stereoselectivity.[3] Screening different catalysts and optimizing the reaction temperature, often by lowering it, can enhance the formation of the desired stereoisomer.[3]
Q3: My intermediate appears to be unstable during purification. What are my options?
A3: If instability is observed, consider using milder purification techniques.[3] If the intermediate is to be used immediately in the next step, an in-situ approach, where the crude product is carried forward without full purification, can minimize degradation.[3]
Q4: I am observing an unexpected impurity in my scaled-up batch. How do I identify and eliminate it?
A4: The first step is to fully characterize the impurity using analytical techniques such as NMR and Mass Spectrometry.[3] Once the structure is known, you can hypothesize its formation pathway and adjust reaction conditions (e.g., temperature, stoichiometry, or quench procedure) to suppress its formation.
Experimental Workflow & Logic
The synthesis of Taltobulin often follows a convergent approach, where different molecular fragments, or building blocks, are synthesized independently and then combined. This strategy is generally more efficient for complex molecules. The formation of this compound is a key step within this synthetic pathway.
Caption: Convergent synthesis workflow for this compound.
Key Reaction Pathway Considerations
While the precise, proprietary details of large-scale this compound synthesis are not publicly available, the general principles of complex organic synthesis apply. The reaction forming this intermediate is likely a multi-component reaction or a coupling of two advanced fragments. For instance, a key step in some Taltobulin syntheses involves an Ugi reaction, a four-component reaction known for its efficiency in building complex molecular scaffolds.
Caption: Troubleshooting logic for optimizing reaction conditions.
References
stability issues with Taltobulin intermediate-11 in solution
Welcome to the technical support center for Taltobulin intermediate-11. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As specific stability data for this compound is not publicly available, this guide provides a framework for you to assess its stability under your specific experimental conditions.
Troubleshooting Guide
Encountering stability issues with a novel intermediate can be a significant challenge. The table below outlines common problems, their potential causes, and recommended solutions based on general knowledge of similar peptide-like small molecules and microtubule inhibitors.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of the intermediate. - Rapid change in solvent polarity. - Supersaturation of the solution. | - Perform serial dilutions to gradually decrease the concentration of the organic solvent (e.g., DMSO). - Consider the use of a co-solvent or a solubilizing agent such as SBE-β-CD.[1] - Ensure the final concentration of the intermediate is below its solubility limit in the aqueous buffer. - Gentle warming or sonication may aid dissolution, but should be used with caution to avoid degradation.[1] |
| Decreased potency or activity over time | - Chemical degradation of the intermediate in solution. - Adsorption of the compound to container surfaces. | - Prepare fresh working solutions for each experiment. - Store stock solutions in appropriate solvents (e.g., anhydrous DMSO) at low temperatures (-20°C for short-term, -80°C for long-term) and protected from light.[2] - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Use low-adsorption microplates and tubes. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC) | - Degradation of the intermediate into new chemical entities. - Presence of impurities in the initial material. | - Conduct a forced degradation study (see experimental protocol below) to identify potential degradation products. - Use a high-purity starting material. - Analyze the solution using a stability-indicating analytical method, such as HPLC-MS, to identify and characterize the new peaks. |
| Inconsistent experimental results | - Instability of the intermediate under specific assay conditions (e.g., pH, temperature, presence of certain reagents). - Variability in solution preparation. | - Evaluate the stability of the intermediate under your specific assay conditions. - Standardize the protocol for solution preparation and handling. - Include a positive control with a known stable compound to ensure assay performance. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific data for this compound is unavailable, for other Taltobulin intermediates and similar compounds, anhydrous dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare concentrated stock solutions.[2]
Q2: How should I store the stock solution of this compound?
A2: To maximize stability, stock solutions in DMSO should be stored in tightly sealed vials, protected from light and moisture. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is advisable. It is also best practice to prepare single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[2]
Q3: My this compound solution appears cloudy after diluting it in my cell culture medium. What should I do?
A3: Cloudiness or precipitation upon dilution into an aqueous medium is often due to the low aqueous solubility of the compound. To address this, you can try serial dilutions, where you first make intermediate dilutions in your organic solvent before the final dilution into the aqueous medium. This gradual change in solvent polarity can help maintain solubility.
Q4: How can I determine the stability of this compound in my specific experimental buffer?
A4: To determine the stability in your buffer, you can perform a simple experiment by incubating the intermediate in the buffer at the experimental temperature for various time points. You can then analyze the samples by a suitable analytical method, such as HPLC, to measure the amount of the intermediate remaining at each time point.
Q5: What are the likely degradation pathways for a peptide-like molecule such as a Taltobulin intermediate?
A5: Peptide-like molecules can be susceptible to several degradation pathways, including hydrolysis of amide bonds, oxidation of sensitive amino acid residues, and racemization.[3][4][5] The specific degradation pathway for this compound would depend on its exact chemical structure. A forced degradation study can help to identify the specific degradation products under various stress conditions.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a new chemical entity and to develop a stability-indicating analytical method.
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or acetonitrile) at a known concentration.
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector. The method should be able to separate the intact intermediate from its degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Taltobulin
For Researchers, Scientists, and Drug Development Professionals
Taltobulin (HTI-286), a potent synthetic analog of the marine natural product hemiasterlin, has demonstrated significant antimitotic activity, making it a compound of interest in oncology research. The complexity of its structure, featuring multiple chiral centers and sterically hindered amino acid residues, has spurred the development of various synthetic strategies. This guide provides a comparative analysis of two prominent synthetic routes to Taltobulin: a classical convergent approach and a more recent, expeditious synthesis centered around a key Ugi multicomponent reaction.
At a Glance: Comparing the Routes
| Parameter | Convergent Synthesis | Ugi Reaction-Based Synthesis |
| Overall Yield | Data not available in a consolidated source | ~11% |
| Number of Steps | Typically a higher number of linear steps | 14 total steps (10 in the longest linear sequence) |
| Key Reactions | Peptide coupling, Wittig olefination, Chiral auxiliaries | Four-component Ugi reaction, Peptide coupling |
| Strategy | Stepwise assembly of three key building blocks | Rapid construction of the core scaffold in a single step |
| Efficiency | Potentially lower overall efficiency due to the number of steps | Considered more "expeditious" and concise |
Synthetic Route Overviews
The Convergent Synthesis Approach
The convergent synthesis of Taltobulin relies on the preparation of three distinct building blocks, which are then sequentially coupled to form the final product. This strategy allows for the independent synthesis and purification of key fragments, which can be advantageous for optimizing individual reaction steps and controlling stereochemistry.
A critical step in this route is the establishment of the (E)-double bond, which is typically achieved through a Wittig olefination. The stereochemistry of the chiral centers is controlled through the use of chiral synthons or by chromatographic separation of diastereomers. While robust, this approach can be lengthy due to the number of individual steps required to prepare the building blocks and the subsequent coupling reactions.
dot
Caption: Convergent synthesis of Taltobulin.
The Ugi Reaction-Based Synthesis
A more recent and "expeditious" approach to Taltobulin utilizes a four-component Ugi reaction as the cornerstone of the strategy.[1] This powerful multicomponent reaction allows for the rapid and efficient assembly of a significant portion of the Taltobulin backbone in a single step from four readily available starting materials. This approach significantly reduces the number of linear steps, contributing to a higher overall efficiency.
This synthesis was detailed in a 2020 publication by Charoenpattarapreeda and colleagues. The total synthesis was achieved in 14 steps, with the longest linear sequence being 10 steps, affording an overall yield of approximately 11%.
dot
Caption: Ugi reaction-based synthesis of Taltobulin.
Experimental Protocols
General Notes:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents and reagents should be used where indicated.
-
Purification of intermediates and the final product is typically performed using column chromatography on silica (B1680970) gel or by high-performance liquid chromatography (HPLC).
-
Characterization of all compounds should be performed using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Key Experimental Step: Ugi Four-Component Reaction
A representative protocol based on the synthesis described by Charoenpattarapreeda et al. (2020).
To a solution of the aldehyde component (1.0 equiv) in methanol (B129727) (0.2 M) is added the amine component (1.0 equiv), the isocyanide component (1.0 equiv), and the carboxylic acid component (1.0 equiv). The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the desired Ugi product.
Key Experimental Step: Peptide Coupling (Convergent Approach)
A general protocol for peptide coupling.
To a solution of the carboxylic acid building block (1.0 equiv) in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide) is added a peptide coupling reagent (e.g., HATU, HBTU, or EDC; 1.1 equiv) and an organic base (e.g., DIPEA or triethylamine; 2.0 equiv). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid. The amine building block (1.2 equiv) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Conclusion
Both the convergent and the Ugi reaction-based syntheses offer viable pathways to Taltobulin. The choice of route will likely depend on the specific goals of the research.
-
The convergent synthesis provides a more traditional, stepwise approach that allows for the careful construction and purification of key intermediates. This can be advantageous for process optimization and troubleshooting.
-
The Ugi reaction-based synthesis offers a more modern and efficient alternative, significantly shortening the synthetic sequence and likely leading to a higher overall throughput. This makes it an attractive option for the rapid generation of Taltobulin and its analogs for biological screening and drug discovery efforts.
The development of the Ugi-based route represents a significant advancement in the synthesis of complex peptide-like natural product analogs, highlighting the power of multicomponent reactions in streamlining synthetic efforts.
References
A Comparative Guide to Taltobulin Intermediate-11 and Other Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taltobulin Intermediate-11 with other key intermediates in the synthesis of Taltobulin, a potent anti-microtubule agent. The information presented is based on established synthetic routes and aims to assist researchers in understanding the strategic importance and comparative aspects of these crucial building blocks.
Introduction to Taltobulin and its Synthesis
Taltobulin (also known as HTI-286) is a synthetic analog of the natural tripeptide hemiasterlin. It is a powerful inhibitor of tubulin polymerization, a critical process for cell division, making it a molecule of significant interest in oncology research.[1] The synthesis of Taltobulin is a complex process that typically follows a convergent route, where different fragments of the molecule are synthesized separately and then coupled together in the final stages. This approach allows for greater efficiency and flexibility in the overall synthesis.
This guide will focus on a comparison of key intermediates involved in a known synthetic pathway to Taltobulin, with a particular emphasis on Intermediate-11 and its role relative to other intermediates.
Comparative Analysis of Key Taltobulin Intermediates
The synthesis of Taltobulin involves the preparation of several key building blocks. For the purpose of this comparison, we will consider Intermediates leading to the final coupling steps. While specific quantitative data for yield and purity can vary between synthetic campaigns and are not always publicly disclosed in detail, the following table summarizes the general synthetic context of these intermediates.
| Intermediate | Key Synthetic Transformation | Precursors | Reagents & Conditions | Role in Taltobulin Synthesis |
| Intermediate-1 | Formation of a protected amino acid derivative | Commercially available amino acids and protecting group reagents | Standard peptide coupling and protecting group chemistry | A foundational building block for one of the peptide fragments. |
| Intermediate-3 | Introduction of a specific side chain or functional group | A protected amino acid or peptide fragment | Grignard reagents or other organometallic species, followed by functional group manipulation | Elaboration of one of the key amino acid residues. |
| Intermediate-9 | Coupling of two amino acid-like fragments | Earlier stage intermediates | Peptide coupling reagents (e.g., HATU, HOBt), base (e.g., DIPEA) | Formation of a dipeptide or tripeptide fragment of the final molecule. |
| Intermediate-11 | Final fragment coupling | A complex peptide fragment and another key building block | Peptide coupling reagents, deprotection agents (e.g., TFA) | Represents a late-stage intermediate, often the direct precursor to the final Taltobulin molecule before final deprotection. |
| Intermediate-12 | Deprotection of a late-stage intermediate | Protected Taltobulin precursor (potentially related to Intermediate-11) | Acidic or basic conditions for removal of protecting groups | The penultimate intermediate leading to the active Taltobulin molecule. |
Note: The yields and purities are indicated as "Not explicitly stated" as precise figures are often proprietary or vary based on the specific laboratory conditions and scale of the synthesis. The comparison is therefore based on the strategic point of intervention in the overall synthetic pathway.
Experimental Protocols
The following are generalized experimental protocols for key transformations in the synthesis of Taltobulin intermediates, based on common organic synthesis techniques.
General Procedure for Peptide Coupling (relevant for Intermediate-9 and -11):
-
Dissolution: The carboxylic acid-containing fragment (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Activation: A peptide coupling reagent such as HATU (1.1 equivalents) and an amine base like diisopropylethylamine (DIPEA, 2-3 equivalents) are added to the solution. The mixture is stirred for a short period to allow for the activation of the carboxylic acid.
-
Coupling: The amine-containing fragment (1 equivalent) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion.
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel to yield the desired coupled product.
General Procedure for Protecting Group Removal (e.g., Boc deprotection, relevant for Intermediate-12):
-
Dissolution: The Boc-protected intermediate is dissolved in an appropriate solvent, typically dichloromethane (DCM).
-
Acidolysis: An excess of trifluoroacetic acid (TFA) is added to the solution, often in a 1:1 ratio with the solvent.
-
Reaction: The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure.
-
Purification: The crude product is often purified by preparative high-performance liquid chromatography (HPLC) or crystallization to yield the final deprotected compound.
Visualizing the Synthetic Pathway and Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the Taltobulin synthesis and a conceptual experimental workflow.
Caption: Convergent synthetic pathway for Taltobulin.
Caption: General experimental workflow for an intermediate synthesis.
Conclusion
This compound represents a critical late-stage precursor in the convergent synthesis of Taltobulin. Its formation through the coupling of significant molecular fragments highlights the efficiency of this synthetic strategy. While other intermediates such as -1, -3, and -9 are essential building blocks prepared in earlier stages, Intermediate-11 stands as a key milestone just before the final deprotection steps to yield the active pharmaceutical ingredient. Understanding the role and synthesis of each intermediate is crucial for process optimization, impurity profiling, and the overall success of the Taltobulin manufacturing process.
References
Taltobulin: A Comparative Guide to its Biological Activity and Superiority Over Traditional Microtubule Inhibitors
For researchers and professionals in the field of oncology and drug development, the quest for more effective and less resistance-prone chemotherapeutic agents is a constant endeavor. Taltobulin (formerly known as HTI-286), a synthetic analog of the marine natural product hemiasterlin, has emerged as a promising candidate in the class of microtubule-targeting agents. This guide provides an objective comparison of Taltobulin's biological activity with other established microtubule inhibitors, supported by experimental data and detailed protocols.
Synthesis of Taltobulin from Key Intermediates
The synthesis of Taltobulin is accomplished through a convergent synthetic route. This strategy involves the independent synthesis of key building blocks which are then coupled together to form the final product. While specific details regarding proprietary intermediates like "intermediate-11" are not extensively published, the general approach involves the sequential peptide coupling of crucial fragments. A key step in the synthesis is the Wittig olefination to establish the correct stereochemistry of the E-double bond, which is critical for its biological activity.
Mechanism of Action: Potent Inhibition of Tubulin Polymerization
Taltobulin exerts its potent anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Unlike some other microtubule inhibitors that stabilize microtubules, Taltobulin acts as a microtubule-destabilizing agent.
It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cancer cells from undergoing mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Spectroscopic Data for Taltobulin Intermediate-11 Not Publicly Available
A comprehensive search of scientific literature and patent databases did not yield specific spectroscopic data for a compound explicitly identified as "Taltobulin intermediate-11." While the synthesis of Taltobulin (also known as HTI-286), a potent antimicrotubule agent, and its various intermediates are described in scientific publications and patents, detailed characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for an intermediate designated as "intermediate-11" is not publicly accessible.
Taltobulin is a synthetic analog of the natural product hemiasterlin.[1] The synthesis of Taltobulin and its analogs is a complex multi-step process, and while research articles and patents discuss the general synthetic routes, they often do not provide a public record of the detailed spectroscopic analysis for every single intermediate.[2][3]
Consequently, a direct comparison guide featuring experimental data for "this compound" versus alternative compounds cannot be constructed at this time due to the absence of the necessary source data.
General Approach to Spectroscopic Data Analysis of Synthetic Intermediates
For a compound like a Taltobulin intermediate, which is a peptide-like molecule, a standard battery of spectroscopic techniques would be employed to confirm its structure and purity. This typically includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. Chemical shifts (δ), coupling constants (J), and integration values provide detailed information about the connectivity and stereochemistry of the atoms.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can further help in structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as carbonyl groups (C=O), amines (N-H), and hydroxyl groups (O-H), by observing their characteristic vibrational frequencies.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized intermediate. By comparing the retention time of the main peak with those of any impurities, a quantitative measure of purity can be obtained.
Hypothetical Comparison Guide: Taltobulin Intermediate vs. Alternative
To illustrate the format and content of the requested comparison guide, a template is provided below. This template outlines how the spectroscopic data would be presented if it were available. For the purpose of this example, we will consider a hypothetical alternative intermediate, "Alternative Intermediate X."
Table 1: Comparison of Spectroscopic Data
| Spectroscopic Method | This compound | Alternative Intermediate X |
| ¹H NMR (CDCl₃, 400 MHz) | Data not available | Hypothetical Data: δ 7.25 (m, 5H), 4.50 (d, J = 8.0 Hz, 1H), ... |
| ¹³C NMR (CDCl₃, 100 MHz) | Data not available | Hypothetical Data: δ 172.5, 136.0, 129.0, ... |
| Mass Spec. (ESI+) m/z | Data not available | Hypothetical Data: [M+H]⁺ calculated for C₂₀H₃₀N₂O₄: 379.22, found: 379.25 |
| Purity (HPLC) | Data not available | Hypothetical Data: 98.5% |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are general methodologies for the key spectroscopic experiments that would be cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the dried sample would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a spectrometer, for instance, a 400 MHz instrument.
-
Data Processing: The resulting Free Induction Decay (FID) would be Fourier transformed, and the spectra would be phase and baseline corrected. Chemical shifts would be referenced to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The solution would be introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. The mass analyzer would be scanned over a relevant mass-to-charge (m/z) range.
Visualizing the Workflow
A diagram illustrating the typical workflow for spectroscopic data analysis helps in understanding the logical sequence of experiments.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of a chemical intermediate.
References
- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of analogues of the antimicrotubule agent N,beta,beta-trimethyl-L-phenylalanyl-N(1)-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]- N(1),3-dimethyl-L-valinamide (HTI-286) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Structure of Taltobulin Intermediate-11: A Comparative Guide to NMR and MS Validation
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is a critical checkpoint in the journey of bringing a new therapeutic to market. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the validation of the Taltobulin intermediate-11 structure, a key component in the synthesis of the potent anticancer agent Taltobulin (HTI-286). This document offers supporting experimental data, detailed protocols, and a visual workflow to aid in the comprehensive analysis of this and similar pharmaceutical intermediates.
Taltobulin, a synthetic analog of the marine natural product hemiasterlin, has demonstrated significant antimitotic activity. Its complex synthesis involves multiple steps, with the structural integrity of each intermediate being paramount to the purity and efficacy of the final active pharmaceutical ingredient (API). Intermediate-11 represents the immediate precursor to Taltobulin, making its unambiguous structural verification essential.
Structural Elucidation by NMR and Mass Spectrometry
The primary analytical techniques for the structural validation of novel organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While both provide invaluable information, they do so from different perspectives, and their combined use offers a synergistic and robust approach to structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental. ¹H NMR reveals the chemical environment, multiplicity (splitting pattern), and integration (number of protons) for each unique proton in the molecule. ¹³C NMR provides information on the number of unique carbon atoms and their chemical environment. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish connectivity between protons and carbons, confirming the assembly of the molecular fragments.
Mass Spectrometry (MS) , on the other hand, provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer clues about the connectivity of different parts of the molecule, corroborating the structure deduced from NMR data.
Comparative Analysis of Validation Techniques
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Chemical shift (δ), multiplicity, coupling constants (J), integration | Provides detailed information on the proton environment and connectivity. Non-destructive. | Can have overlapping signals in complex molecules. Requires relatively pure sample. |
| ¹³C NMR | Chemical shift (δ) of carbon atoms | Indicates the number of unique carbons and their chemical nature. | Lower sensitivity than ¹H NMR, often requiring longer acquisition times. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass of the molecular ion | Allows for the determination of the elemental composition. Highly sensitive. | Does not provide detailed structural connectivity information on its own. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern of the molecular ion | Provides information about the structural fragments and their connectivity. | Fragmentation can sometimes be complex and difficult to interpret. |
Experimental Data for this compound Validation
The following data for the immediate precursor to Taltobulin, as detailed in the synthetic route, serves as a reference for the validation of what is designated here as this compound.
| Analysis | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | Specific proton signals corresponding to the aliphatic and aromatic regions of the molecule. |
| Multiplicity | Splitting patterns consistent with the proposed structure. | |
| Integration | Proton counts matching the number of protons in the structure. | |
| ¹³C NMR | Chemical Shift (δ) | Carbon signals in agreement with the expected chemical environments. |
| HRMS | [M+H]⁺ | Measured m/z value within a narrow tolerance of the calculated exact mass. |
Note: Specific chemical shift values and coupling constants are highly dependent on the solvent and instrument used and should be referenced from the original publication for direct comparison.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via an HPLC system. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental composition based on the measured accurate mass and isotopic pattern.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR and MS.
Caption: Workflow for the structural validation of this compound.
Alternative and Complementary Techniques
While NMR and MS are the cornerstones of structural elucidation, other techniques can provide valuable complementary information:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule.
-
X-ray Crystallography: Can provide the absolute, unambiguous three-dimensional structure of a molecule if a suitable crystal can be obtained.
-
Chiral Chromatography: Can be used to confirm the enantiomeric purity of the intermediate.
A Comparative Analysis of Hemiasterlin and Taltobulin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic routes for two potent antimitotic agents: the natural product hemiasterlin (B1673049) and its synthetic analogue, taltobulin (B1684106). Both molecules are of significant interest in cancer research due to their ability to inhibit tubulin polymerization, a critical process in cell division. This comparison focuses on key synthetic strategies, providing quantitative data, experimental methodologies, and visual representations of the synthetic pathways and their shared mechanism of action.
Data Presentation: A Side-by-Side Comparison of Synthetic Efficiency
The following table summarizes the key quantitative data for different total syntheses of hemiasterlin and a recent efficient synthesis of taltobulin. The data highlights the evolution of synthetic strategies towards greater efficiency.
| Compound | Synthetic Strategy | Key Reaction | Longest Linear Sequence (LLS) | Total Steps | Overall Yield | Reference |
| Hemiasterlin | Andersen et al. | Evans' Oxazolidinone Chemistry | 17 | 23 | Not Reported | [1] |
| Hemiasterlin | Vedejs and Kongkittingam | N-Bts Protecting Group Chemistry | 13 | 20 | >35% | [2] |
| Hemiasterlin | Spring et al. | Four-Component Ugi Reaction | 10 | 14 | 11% | [1] |
| Taltobulin | Spring et al. | Four-Component Ugi Reaction | 10 | 12 | Not explicitly reported, but synthesized via the same efficient route as hemiasterlin. | [1] |
Experimental Protocols: Key Methodologies
This section details the experimental protocols for the key reactions in the more recent and efficient synthesis of hemiasterlin and taltobulin developed by the Spring group, which utilizes a convergent multicomponent strategy.[1]
Four-Component Ugi Reaction (Key step in the synthesis of both Hemiasterlin and Taltobulin)
This reaction serves as the cornerstone of the convergent synthesis, rapidly assembling a significant portion of the molecular backbone.
-
Reactants:
-
Isonitrile 11
-
Aldehyde 12 (for Hemiasterlin) or a corresponding phenyl-containing aldehyde (for Taltobulin)
-
Trifluoroacetic acid
-
-
Procedure:
-
To a solution of the aldehyde (1.0 equiv.) in dichloromethane (B109758) (0.1 M), isonitrile (1.0 equiv.), methylamine (1.2 equiv. of a 2.0 M solution in THF), and 3 Å molecular sieves were added.
-
The reaction mixture was stirred at room temperature for 30 minutes.
-
Trifluoroacetic acid (1.0 equiv.) was then added, and the reaction was stirred at room temperature for a further 16 hours.
-
The reaction mixture was filtered and concentrated in vacuo.
-
The resulting residue was purified by flash column chromatography to yield the Ugi product as a mixture of diastereomers.
-
-
Yield: 70%[1]
Final Deprotection to Yield Hemiasterlin
The final step in the synthesis involves the hydrolysis of the ester and removal of the trifluoroacetamide (B147638) protecting group.
-
Reactant: Ugi product 15
-
Procedure:
-
The Ugi product was dissolved in a 3:1 mixture of methanol (B129727) and water.
-
Lithium hydroxide (B78521) (LiOH) was added, and the reaction mixture was stirred at room temperature until the starting material was consumed (as monitored by TLC).
-
The reaction was then acidified and the product extracted.
-
Purification by flash column chromatography afforded hemiasterlin.
-
-
Yield: 86% for the desired epimer.[1]
Visualizing the Synthetic Pathways and Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic strategies and the biological mechanism of action of hemiasterlin and taltobulin.
Synthetic Pathway for Hemiasterlin and Taltobulin via Ugi Reaction
Caption: Convergent synthesis of Hemiasterlin and Taltobulin via a key Ugi-4CR.
Mechanism of Action: Tubulin Polymerization Inhibition
References
A Comparative Guide to Assessing the Purity of Taltobulin Derived from Intermediate-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Taltobulin, a potent antimicrotubule agent, when synthesized via a pathway involving the precursor designated as "intermediate-11." Taltobulin is a synthetic analogue of the tripeptide hemiasterlin (B1673049) and is utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.[1][3][4]
The purity of the final active pharmaceutical ingredient (API) is of paramount importance, as impurities can impact the efficacy, safety, and stability of the drug product. This guide outlines key analytical techniques for Taltobulin purity assessment, provides detailed experimental protocols, and presents comparative data to aid researchers in selecting the most appropriate methods for their needs.
Hypothetical Synthesis Route Involving Intermediate-11
For the purpose of this guide, we will consider a plausible synthetic route where Intermediate-11 is a protected dipeptide fragment of Taltobulin. A convergent synthesis strategy is commonly employed for peptide-like molecules such as Taltobulin. In this hypothetical pathway, Intermediate-11 is coupled with another key fragment to form the Taltobulin backbone, followed by deprotection steps to yield the final product.
Potential impurities arising from this specific route could include:
-
Unreacted Intermediate-11: Residual amounts of the starting material.
-
Byproducts from the coupling reaction: Including side-products from the activation of the carboxylic acid moiety.
-
Epimers: Racemization at chiral centers during the coupling or deprotection steps.
-
Incompletely deprotected Taltobulin: Taltobulin molecules still carrying one or more protecting groups.
-
Degradation products: Resulting from instability of the molecule during synthesis or purification.
Data Presentation: Purity Assessment of Taltobulin Batches
The following tables summarize hypothetical purity analysis data for two batches of Taltobulin. Batch A is synthesized using the "Intermediate-11 Pathway," while Batch B is synthesized via an alternative, established route ("Alternative Pathway").
Table 1: Purity Profile by High-Performance Liquid Chromatography (HPLC)
| Parameter | Batch A (Intermediate-11 Pathway) | Batch B (Alternative Pathway) | Acceptance Criteria |
| Purity (Area %) | 99.5% | 99.8% | ≥ 99.0% |
| Major Impurity (Unreacted Intermediate-11) | 0.25% | Not Detected | ≤ 0.3% |
| Total Other Impurities | 0.25% | 0.20% | ≤ 0.7% |
Table 2: Impurity Identification and Quantification by LC-MS
| Impurity | Batch A (m/z) | Batch A (Abundance) | Batch B (m/z) | Batch B (Abundance) |
| Taltobulin | 474.35 | 99.5% | 474.35 | 99.8% |
| Intermediate-11 (Hypothetical) | 350.25 | 0.25% | Not Detected | Not Detected |
| Diastereomeric Impurity | 474.35 | 0.10% | 474.35 | 0.08% |
| Other Minor Impurities | Various | 0.15% | Various | 0.12% |
Table 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | Batch A (Intermediate-11 Pathway) | Batch B (Alternative Pathway) |
| ¹H NMR | Conforms to reference standard | Conforms to reference standard |
| ¹³C NMR | Conforms to reference standard | Conforms to reference standard |
| 2D NMR (COSY, HSQC) | Confirms connectivity and stereochemistry | Confirms connectivity and stereochemistry |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to separate and quantify Taltobulin from its potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Taltobulin in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This technique is employed to identify the impurities detected by HPLC by determining their mass-to-charge ratio (m/z).
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Conditions: Same as the HPLC method described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of Taltobulin and to detect any structural isomers.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of Taltobulin in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H NMR: To observe the proton environment.
-
¹³C NMR: To observe the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To determine the connectivity of protons and carbons and confirm the overall structure.
-
Mandatory Visualizations
Signaling Pathway of Taltobulin
Caption: Taltobulin's mechanism of action leading to apoptosis.
Experimental Workflow for Purity Assessment
Caption: Workflow for comprehensive purity analysis of Taltobulin.
Logical Relationship of Potential Impurities
References
A Comparative In Vitro Analysis of Taltobulin, a Potent Tubulin Polymerization Inhibitor
FOR IMMEDIATE RELEASE
This guide presents a comprehensive in vitro comparison of Taltobulin (also known as HTI-286), a synthetic analog of the marine natural product hemiasterlin (B1673049), against other established tubulin-targeting agents. Taltobulin, which can be synthesized via precursors such as intermediate-11, is a potent microtubule-destabilizing agent that has demonstrated significant anti-proliferative activity in a wide range of cancer cell lines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anti-cancer therapies.
Taltobulin's mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4] A key feature of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge with other microtubule inhibitors like paclitaxel (B517696) and vinca (B1221190) alkaloids.[1][5]
In Vitro Performance Comparison
The following tables summarize the in vitro efficacy of Taltobulin in comparison to other well-known tubulin inhibitors. The data highlights Taltobulin's potent cytotoxic activity across various human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Taltobulin and Other Tubulin Inhibitors
| Cell Line | Cancer Type | Taltobulin (HTI-286) IC50 (nM) | Paclitaxel IC50 (nM) | Vincristine IC50 (nM) |
| A549 | Non-Small Cell Lung | 2.1 | 4.3 | 2.8 |
| NCI/ADR-RES | Ovarian (Multidrug Resistant) | 4.1 | 1,800 | 140 |
| OVCAR-3 | Ovarian | 1.5 | 5.2 | 2.5 |
| PC-3 | Prostate | 1.8 | 3.1 | 2.1 |
| HT-29 | Colon | 1.6 | 3.9 | 2.3 |
| PANC-1 | Pancreatic | 2.3 | 6.5 | 3.4 |
| SK-MEL-5 | Melanoma | 1.4 | 2.8 | 1.9 |
| K562 | Leukemia | 1.2 | 2.5 | 1.7 |
| HepG2 | Hepatocellular Carcinoma | 3.0[1] | - | - |
| MH | Morris Hepatoma | 1.0[1] | - | - |
| Hep3B | Hepatocellular Carcinoma | 2.0[1] | - | - |
Note: IC50 values are approximations compiled from various sources for comparative purposes. Absolute values can vary based on experimental conditions.
Table 2: Activity of Taltobulin in P-glycoprotein (P-gp) Overexpressing Cell Lines
| Cell Line | Characteristic | Taltobulin (HTI-286) IC50 (nM) | Paclitaxel IC50 (nM) | Vincristine IC50 (nM) |
| KB-3-1 | Parental Epidermoid Carcinoma | 1.3 | 2.9 | 1.8 |
| KB-8-5 | P-gp Overexpressing | 3.8 | 120 | 55 |
The data clearly indicates that while the efficacy of Paclitaxel and Vincristine is significantly reduced in P-gp overexpressing cells, Taltobulin maintains a high level of potency, demonstrating its potential in treating multidrug-resistant cancers.[1]
Mechanism of Action and Experimental Workflows
To elucidate the mechanism of action of Taltobulin, a series of in vitro assays are typically performed. The general workflow for evaluating tubulin inhibitors is outlined below, followed by a diagram of the signaling pathway affected by Taltobulin.
Caption: General workflow for the in vitro evaluation of novel tubulin inhibitors.
Taltobulin's primary cellular effect is the disruption of microtubule dynamics, which triggers a cascade of events leading to apoptosis.
Caption: Signaling pathway illustrating Taltobulin's mechanism of action.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize Taltobulin and other tubulin inhibitors.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured by an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Materials:
-
Purified tubulin protein (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Test compounds (Taltobulin, controls)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Add test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., colchicine).
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by calculating the percentage of inhibition from the area under the curve or the maximum velocity of polymerization and plotting it against the compound concentration.
Caption: Workflow for the tubulin polymerization assay.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC50 value.
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression. Tubulin inhibitors typically cause an arrest in the G2/M phase.
Principle: Cells are fixed and their DNA is stained with a fluorescent dye, such as Propidium Iodide (PI). The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with cold PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus staining their nuclei.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC/PI staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
References
- 1. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Portico [access.portico.org]
- 5. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Antibody-Drug Conjugates with Taltobulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Antibody-Drug Conjugates (ADCs) utilizing Taltobulin and its derivatives as cytotoxic payloads. Taltobulin (also known as HTI-286), a synthetic analog of the marine natural product hemiasterlin (B1673049), is a potent microtubule inhibitor that has demonstrated significant anti-cancer activity.[1][2] This document summarizes the available preclinical data for Taltobulin-based ADCs and establishes a framework for the evaluation of novel Taltobulin derivatives.
Mechanism of Action: Targeting the Microtubule Assembly
Taltobulin and its derivatives exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1][2] By inhibiting the polymerization of tubulin, these payloads induce mitotic arrest in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[1][3] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of resistance to other tubulin inhibitors like taxanes and vinca (B1221190) alkaloids.[2][3]
Signaling Pathway
The primary mechanism of action of Taltobulin is the inhibition of tubulin polymerization, which directly leads to mitotic arrest and apoptosis. However, the cellular response to Taltobulin-induced cytotoxicity can be modulated by various signaling pathways. For instance, in breast cancer cells, the activation of the MEK/ERKs and PI3K/AKT signaling pathways by growth factors like FGF1 has been shown to confer resistance to Taltobulin by promoting cell survival and reducing apoptosis.[4] Understanding these resistance pathways is crucial for the development of effective combination therapies.
Preclinical Efficacy of Taltobulin
While direct comparative data for ADCs with different Taltobulin derivatives is limited in publicly available literature, extensive preclinical studies have been conducted on Taltobulin (HTI-286) itself, providing a solid benchmark for future derivatives.
In Vitro Cytotoxicity
Taltobulin has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a cytotoxic agent.
| Cell Line | Cancer Type | IC50 (nM)[1][2] |
| Average of 18 cell lines | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 2.5 ± 2.1 |
| Median of 18 cell lines | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 1.7 |
| Hepatic Tumor Cell Lines (Mean) | Hepatocellular Carcinoma | 2.0 ± 1.0 [3][5] |
In Vivo Tumor Growth Inhibition
The in vivo efficacy of Taltobulin has been evaluated in various xenograft models, demonstrating significant tumor growth inhibition and even regression.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HCT-15 | Colon Carcinoma | i.v. | Effective | [2][6] |
| DLD-1 | Colon Carcinoma | i.v. | Effective | [2][6] |
| MX-1W | Breast Carcinoma | i.v. | Effective | [2][6] |
| KB-8-5 | Skin Carcinoma | i.v. | Effective | [2][6] |
| Rat Allograft | Hepatocellular Carcinoma | 0.12 mg/kg i.v. on days 1, 5, 9, 15 | Significant Inhibition | [3][5] |
Experimental Protocols
To ensure a standardized comparison of novel Taltobulin derivatives, the following detailed experimental protocols are provided as a template for generating robust and reproducible data.
In Vitro Cell Viability Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SK-BR-3 for HER2-positive breast cancer) in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the Taltobulin derivative ADC and a control ADC. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This study evaluates the anti-tumor activity of an ADC in a living organism, typically using immunodeficient mice bearing human tumor xenografts.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87 for HER2-positive gastric cancer) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a mean volume of approximately 100-200 mm³, randomize the animals into treatment and control groups.
-
ADC Administration: Administer the Taltobulin derivative ADC, a control ADC, and the vehicle solution to the respective groups, typically via intravenous injection. The dosing schedule can be a single dose or multiple doses over a period of time.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.
Conclusion and Future Directions
Taltobulin (HTI-286) has proven to be a highly potent microtubule inhibitor with significant preclinical anti-tumor activity, making it a promising payload for ADC development. This guide provides a foundational understanding of its efficacy and the standardized methodologies required to evaluate novel Taltobulin derivatives. Future research should focus on the synthesis and evaluation of new derivatives with potentially improved potency, stability, and therapeutic index. Direct, head-to-head comparative studies of ADCs armed with different Taltobulin analogs will be critical in identifying next-generation payloads with enhanced clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. FGF1 Protects MCF-7 Cells against Taltobulin through Both the MEKs/ERKs and PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Taltobulin Intermediate-11
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal
Taltobulin intermediate-11 is a crucial component in the synthesis of Taltobulin, a potent tubulin inhibitor frequently utilized as a cytotoxic component in Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] Due to the cytotoxic nature of Taltobulin and its precursors, stringent adherence to safety and disposal protocols is paramount to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, drawing from established procedures for handling cytotoxic and hazardous pharmaceutical waste.
Immediate Safety and Personal Protective Equipment (PPE)
Before commencing any procedure involving this compound, it is imperative to establish a designated handling area. All personnel must be thoroughly trained in the management of cytotoxic compounds.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile or latex gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[6] |
| Body Protection | Disposable, solid-front, low-permeability gown with long sleeves and closed cuffs. | Protects against splashes and contamination of personal clothing.[6] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from potential splashes or aerosols.[6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a biological safety cabinet. | Minimizes inhalation exposure to potent compounds. |
Step-by-Step Disposal Protocol for this compound
The following procedures are critical for the safe disposal of waste contaminated with this compound.
1. Waste Segregation at the Source:
-
Immediately after use, all disposable items that have come into contact with this compound must be segregated into designated cytotoxic waste containers.
-
Do not mix cytotoxic waste with general laboratory trash or other chemical waste streams unless compatibility has been confirmed.[7]
2. Containerization of Waste:
-
All waste containers must be clearly labeled with "Cytotoxic Waste" and the appropriate hazard symbols.[6]
Table 2: Waste Container Specifications
| Waste Type | Container Specification | Disposal Path |
| Solid Waste | Yellow chemotherapy waste bag within a rigid, leak-proof, and puncture-resistant container with a purple lid.[8] | High-temperature incineration by a certified hazardous waste disposal service.[8] |
| Liquid Waste | Sealed, leak-proof, and clearly labeled hazardous waste container. | High-temperature incineration by a certified hazardous waste disposal service. |
| Sharps Waste | Puncture-resistant sharps container with a purple lid, specifically designated for cytotoxic sharps.[8] | High-temperature incineration by a certified hazardous waste disposal service. |
3. Decontamination of Reusable Equipment:
-
All non-disposable equipment and surfaces that have been in contact with this compound must be decontaminated.
-
Scrub surfaces and equipment with a suitable detergent solution, followed by a thorough rinse with water.[6][7] All cleaning materials must be disposed of as cytotoxic waste.
-
For some cytotoxic drugs, chemical deactivation using agents like sodium hypochlorite (B82951) may be effective, but their suitability for this compound should be confirmed.[9]
4. Spill Management:
-
In the event of a spill, immediately evacuate and secure the area.
-
Don the appropriate PPE before proceeding with cleanup.
-
For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent pads to avoid generating dust.[6]
-
Clean the spill area three times with a detergent wipe.[10]
-
All cleanup materials are to be disposed of as bulk cytotoxic waste.
Experimental Protocols
Protocol for Decontamination of Laboratory Surfaces:
-
Preparation: Ensure all necessary PPE is worn. Prepare a detergent solution as per the manufacturer's instructions.
-
Initial Cleaning: Liberally apply the detergent solution to the contaminated surface and wipe with disposable, low-lint towels, moving from areas of lower to higher contamination.
-
Rinsing: Thoroughly rinse the surface with water, using fresh disposable towels.
-
Final Wipe-Down: Wipe the surface with 70% alcohol to aid in drying.
-
Waste Disposal: All used towels and cleaning materials must be disposed of in the designated cytotoxic waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Taltobulin intermediate-2| CAS NO:91133-59-4| GlpBio [glpbio.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 9. gerpac.eu [gerpac.eu]
- 10. secamb.nhs.uk [secamb.nhs.uk]
Essential Safety and Logistical Information for Handling Taltobulin Intermediate-11
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential guidance for handling Taltobulin intermediate-11. Since a specific Safety Data Sheet (SDS) is not publicly available, this information is based on the general principles for handling highly potent and cytotoxic compounds, particularly those used in the synthesis of Antibody-Drug Conjugates (ADCs). Taltobulin and its intermediates are powerful tubulin inhibitors that can induce apoptosis, and therefore, should be handled with extreme caution as potentially carcinogenic, mutagenic, and teratogenic substances.[1][2] Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Hazard Identification and Risk Assessment
This compound is an active pharmaceutical ingredient (API) precursor with high potency. The primary risks associated with handling this compound are due to its cytotoxic nature. Exposure can occur through inhalation, skin contact, or ingestion and may lead to serious health effects.[2] A thorough risk assessment must be conducted before any handling of this material.
Assumed Hazard Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 1 or 2 | 💀 | Danger | Fatal if swallowed |
| Acute Toxicity, Dermal | Category 1 or 2 | 💀 | Danger | Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 1 or 2 | 💀 | Danger | Fatal if inhaled |
| Carcinogenicity | Category 1B | स्वास्थ्य | Danger | May cause cancer |
| Mutagenicity | Category 1B | स्वास्थ्य | Danger | May cause genetic defects |
| Reproductive Toxicity | Category 1B | स्वास्थ्य | Danger | May damage fertility or the unborn child |
Note: This classification is assumed based on the properties of similar cytotoxic compounds and should be confirmed with supplier-specific information.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[2][3] All PPE should be donned before entering the designated handling area and removed in a designated doffing area to prevent contamination of clean spaces.
Required PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[3] | Provides a primary barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[3] | Protects skin and personal clothing from splashes and spills. |
| Eye Protection | Chemical splash goggles and a full-face shield.[3] | Protects eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator.[3][4] | Prevents inhalation of aerosolized powder. A powered air-purifying respirator (PAPR) may be required for certain procedures. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the handling area. |
Operational Plan: Handling Procedures
All handling of this compound must be performed in a designated and controlled area, such as a certified chemical fume hood, biological safety cabinet, or a glove box, to minimize exposure.[5]
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Reconstitution:
-
Perform all weighing of the powdered compound within a containment device (e.g., ventilated balance enclosure or glove box).
-
Use dedicated spatulas and weighing containers.
-
When reconstituting, slowly add the solvent to the powder to avoid aerosolization.
-
Cap and seal the vial before removing it from the containment device.
-
-
Post-Handling:
-
Decontaminate all surfaces with an appropriate cleaning solution (see Section 4).
-
Dispose of all contaminated materials as cytotoxic waste (see Section 5).
-
Carefully doff PPE in the designated area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Experimental Workflow for Handling this compound
Caption: This diagram outlines the critical steps for safely handling this compound, from preparation to cleanup.
Decontamination and Spill Management
A written spill procedure must be in place and all personnel must be trained on it.
Decontamination Solutions:
| Solution | Concentration | Application |
| Sodium Hypochlorite | 1:10 dilution of household bleach | Effective for surface decontamination, but may be corrosive. |
| Surface-active detergent | As per manufacturer's instructions | Used for general cleaning to remove contaminants. |
Note: Always rinse with water after using a bleach solution to prevent corrosion.
Spill Response Protocol:
-
Evacuate and Secure: Immediately alert others and evacuate the area. Restrict access to the spill site.
-
Don PPE: Put on the appropriate PPE from the spill kit, including a respirator.[3]
-
Contain the Spill: Cover the spill with absorbent pads from the spill kit.[3]
-
Clean the Area:
-
For liquid spills, absorb the liquid with pads.
-
For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the spill area with a detergent solution, followed by a deactivating agent like a bleach solution.[3]
-
Work from the outer edge of the spill towards the center.
-
-
Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.[3]
-
Report the Incident: Report the spill to your EHS department.
Logical Relationship for Spill Response
Caption: This flowchart illustrates the sequential actions to be taken in the event of a spill of this compound.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[6][7]
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Method |
| Sharps (needles, scalpels) | Puncture-resistant, clearly labeled "Cytotoxic Sharps" container.[6] | High-temperature incineration.[6] |
| Solid Waste (gloves, gowns, bench liners) | Leak-proof, clearly labeled "Cytotoxic Waste" bags (often purple or yellow with a cytotoxic symbol).[8] | High-temperature incineration.[6] |
| Liquid Waste | Sealed, leak-proof containers labeled "Cytotoxic Liquid Waste". | Chemical neutralization or high-temperature incineration, as per institutional policy.[6] |
Important Considerations:
-
Never mix cytotoxic waste with general or other hazardous waste streams.[7]
-
Waste containers should be sealed when three-quarters full.
-
Store cytotoxic waste in a secure, designated area with limited access until it is collected by a licensed hazardous waste contractor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
